molecular formula C15H14Cl2N2O2S B12372952 IR5790

IR5790

Cat. No.: B12372952
M. Wt: 357.3 g/mol
InChI Key: NJZXYZBBMXJJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IR5790 is a useful research compound. Its molecular formula is C15H14Cl2N2O2S and its molecular weight is 357.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14Cl2N2O2S

Molecular Weight

357.3 g/mol

IUPAC Name

5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C15H14Cl2N2O2S/c1-5-6-21-12-8-11(9(16)7-10(12)17)19-14(20)22-13(18-19)15(2,3)4/h1,7-8H,6H2,2-4H3

InChI Key

NJZXYZBBMXJJCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=O)S1)C2=CC(=C(C=C2Cl)Cl)OCC#C

Origin of Product

United States

Foundational & Exploratory

Excitation and emission spectra of IR5790

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Excitation and Emission Spectra of IR-792 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the core spectroscopic properties of the near-infrared (NIR) cyanine dye, IR-792 perchlorate. This document details its excitation and emission characteristics, provides standardized experimental protocols for their measurement, and illustrates key workflows for researchers in bio-imaging, drug development, and related scientific fields.

Core Spectroscopic Properties

IR-792 perchlorate is a heptamethine cyanine dye recognized for its strong absorption and emission in the near-infrared spectrum (700-900 nm).[1] This region, often termed the "optical window" of biological tissues, is advantageous for in vivo imaging due to reduced light scattering, deeper tissue penetration, and minimal autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.[1][2]

Quantitative Spectroscopic Data

The photophysical properties of IR-792 perchlorate are crucial for its application and are summarized below. It is important to note that these properties can be influenced by the solvent and local environment.[3]

PropertyValueSolvent/ConditionsReference
Maximum Absorption (λmax) ~792 nmGeneral[3][4][5]
Maximum Emission (λem) ~810 - 848 nmMethanol / General[1][2][4][6]
Molar Extinction Coefficient (ε) Data not explicitly published; similar dyes range from 100,000 to 300,000 M⁻¹cm⁻¹Not Applicable[7]
Fluorescence Quantum Yield (ΦF) Reported to be very lowGeneral[1][3][7]
Fluorescence Lifetime (τ) Picosecond rangeGeneral[1]
Molecular Weight 713.37 g/mol Not Applicable[1][4][5]
CAS Number 207399-10-8Not Applicable[2][4][5]

Experimental Protocols

Accurate characterization of IR-792 perchlorate's spectroscopic properties is essential for its effective use. The following sections provide detailed methodologies for key spectral measurements.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient, a measure of how strongly a substance absorbs light at a specific wavelength, is determined using the Beer-Lambert law (A = εcl).[7][8]

Materials and Equipment:

  • IR-792 perchlorate

  • Spectroscopic grade solvent (e.g., DMSO, Methanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of IR-792 perchlorate and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mM).[3][7]

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations. The final concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).[3]

  • Spectrophotometer Setup: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength scan range (e.g., 600-900 nm).[3]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[3]

  • Sample Measurement: Measure the absorbance spectrum for each dilution.[7]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).[3] Plot a graph of absorbance at λmax versus concentration. The molar absorptivity (ε) is calculated from the slope of the resulting linear plot (slope = ε × path length).[3][7]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_dilutions Perform Serial Dilutions prep_stock->prep_dilutions measure_samples Measure Absorbance of Dilutions prep_dilutions->measure_samples setup_spec Setup Spectrophotometer (600-900 nm) measure_blank Measure Blank (Pure Solvent) setup_spec->measure_blank measure_blank->measure_samples plot_data Plot Absorbance vs. Concentration measure_samples->plot_data calc_slope Calculate Slope of Linear Fit plot_data->calc_slope calc_epsilon Calculate ε (Slope / Path Length) calc_slope->calc_epsilon

Workflow for determining molar extinction coefficient.
Measurement of Fluorescence Emission Spectrum

This protocol describes the steps to measure the fluorescence emission spectrum of IR-792 perchlorate.

Materials and Equipment:

  • Dilute solution of IR-792 perchlorate (Absorbance at λmax < 0.1)

  • Spectroscopic grade solvent

  • Fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Fluorometer Setup: Turn on the fluorometer and allow the excitation source to stabilize. Set the excitation wavelength to the absorption maximum (~792 nm). Set the emission wavelength scan range (e.g., 800-950 nm). Adjust slit widths to optimize the signal-to-noise ratio.[3]

  • Blank Measurement: Fill a cuvette with the pure solvent and record a blank spectrum to account for background fluorescence and Raman scattering.[3]

  • Sample Measurement: Use a dilute solution of IR-792 perchlorate (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.[3] Place the cuvette in the sample holder and record the fluorescence emission spectrum.

  • Data Correction and Analysis: Subtract the blank spectrum from the sample spectrum to obtain the true emission spectrum. Identify the wavelength of maximum emission (λem).[3]

G cluster_setup Setup cluster_measure Measurement cluster_analysis Analysis setup_fluor Setup Fluorometer set_params Set Excitation (λmax) & Emission Range setup_fluor->set_params measure_blank Record Blank Spectrum (Pure Solvent) set_params->measure_blank measure_sample Record Sample Spectrum (Absorbance < 0.1) measure_blank->measure_sample correct_spec Subtract Blank from Sample Spectrum measure_sample->correct_spec identify_peak Identify Peak Emission Wavelength (λem) correct_spec->identify_peak

Workflow for fluorescence emission spectroscopy.
Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is typically measured using a comparative method relative to a known standard.[8] For NIR dyes like IR-792, Indocyanine Green (ICG) is often used as a reference.[7]

Materials and Equipment:

  • IR-792 perchlorate solution (Absorbance < 0.1)

  • Reference standard solution (e.g., ICG in DMSO, Absorbance < 0.1)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Prepare Solutions: Prepare dilute solutions of both IR-792 perchlorate and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (< 0.1).[7]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of both the sample and reference solutions at the chosen excitation wavelength.[7]

  • Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectra for both the sample and the reference under identical experimental conditions (excitation wavelength, slit widths).[7]

  • Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation[7][8]: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[8]

Signaling Pathway Visualization

While IR-792 perchlorate does not inherently target specific signaling pathways, it can be conjugated to targeting moieties (e.g., antibodies, peptides) to visualize cells or tissues involved in specific biological processes.[2][7] The diagram below illustrates a conceptual workflow where a targeted IR-792 conjugate binds to a cell surface receptor, enabling visualization of cells participating in a particular signaling cascade.

G cluster_conjugate Probe cluster_cell Cellular Interaction IR792 IR-792 Dye Conjugate Targeted IR-792 Probe IR792->Conjugate Ligand Targeting Ligand (e.g., Antibody) Ligand->Conjugate Receptor Cell Surface Receptor Conjugate->Receptor Binding Pathway Downstream Signaling Pathway Receptor->Pathway Activation Imaging Fluorescence Imaging Receptor->Imaging Visualization Pathway->Imaging

Targeted IR-792 probe for pathway imaging.

References

Unveiling the Photophysical Characteristics of IR-792 Perchlorate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the quantum yield and photostability of the near-infrared (NIR) cyanine dye, IR-792 perchlorate. This document delves into its core photophysical properties, presents detailed experimental protocols for their characterization, and explores the cellular mechanisms associated with its application, particularly in photothermal therapy.

Core Photophysical Properties of IR-792 Perchlorate

IR-792 perchlorate is a heptamethine cyanine dye recognized for its strong absorption and fluorescence in the near-infrared spectrum, a region advantageous for deep tissue imaging due to minimal autofluorescence from biological tissues.[1][2] Its key spectroscopic and photophysical parameters are summarized below.

PropertyValueSolvent/Conditions
Maximum Absorption Wavelength (λmax) 792 nm[1][3][4]General
Molar Extinction Coefficient (ε) Data not consistently available. For similar heptamethine cyanine dyes, values can range from 100,000 to 300,000 M⁻¹cm⁻¹.[3]Not applicable
Fluorescence Emission Wavelength (λem) ~810 - 830 nm[1][4]Methanol[4]
Fluorescence Quantum Yield (Φf) Reported to be very low.[3][4][5] A specific numerical value is not consistently found in the literature. For a structurally similar dye, IR-786 perchlorate, a quantum yield of 3.3% has been reported.[3]Not specified
Fluorescence Lifetime (τ) Picosecond range[4]General[4]
Molecular Weight 713.37 g/mol [1][2]-

Photostability of IR-792 Perchlorate

IR-792 perchlorate is generally considered to be more photostable than many fluorescent dyes that operate in the visible spectrum, such as FITC.[6] This characteristic allows for longer imaging sessions and longitudinal studies. However, like all fluorophores, it is susceptible to photobleaching, which is the irreversible photochemical destruction of the dye molecule upon exposure to light.[7]

The primary mechanisms leading to the photobleaching of IR-792 perchlorate involve:

  • Intersystem Crossing and Triplet State Formation: Upon excitation, the molecule can transition from its excited singlet state to a long-lived and highly reactive triplet state, which is prone to chemical reactions that destroy the fluorophore.[8]

  • Formation of Reactive Oxygen Species (ROS): The excited triplet state of IR-792 perchlorate can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS that can degrade the dye.[8]

Several strategies can be employed to mitigate photobleaching, including the use of antioxidant agents like ascorbic acid or Trolox, and the encapsulation of the dye in nanoparticles.[8]

Experimental Protocols

Accurate determination of the quantum yield and photostability of IR-792 perchlorate is crucial for its effective application. The following are detailed methodologies for these key experiments.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The comparative method, which uses a reference standard with a known quantum yield, is a widely accepted technique.[3]

Materials:

  • IR-792 perchlorate

  • Reference standard with a known quantum yield in the NIR region (e.g., Indocyanine Green - ICG)

  • Spectroscopic grade solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Selection of Reference Standard: Choose a reference dye with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of IR-792 perchlorate.[3]

  • Preparation of Solutions: Prepare a series of dilute solutions of both IR-792 perchlorate and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[3][7]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.[3]

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of both the sample and reference solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).[3]

  • Data Integration: Integrate the area under the emission curves for both the standard and the sample.[7]

  • Quantum Yield Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:[3][7]

    Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (n²sample / n²ref)

    Where:

    • Φf,ref is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

G Workflow for Determining Fluorescence Quantum Yield cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation prep_sample Prepare Dilute Sample Solution (Abs < 0.1) measure_abs_sample Measure Sample Absorbance at Excitation Wavelength prep_sample->measure_abs_sample prep_ref Prepare Dilute Reference Solution (Abs < 0.1) measure_abs_ref Measure Reference Absorbance at Excitation Wavelength prep_ref->measure_abs_ref measure_fluor_sample Measure Sample Fluorescence Spectrum measure_abs_sample->measure_fluor_sample calc_qy Calculate Quantum Yield (Φf,sample) using Comparative Equation measure_abs_sample->calc_qy measure_fluor_ref Measure Reference Fluorescence Spectrum measure_abs_ref->measure_fluor_ref measure_abs_ref->calc_qy integrate_sample Integrate Sample Fluorescence Intensity (Isample) measure_fluor_sample->integrate_sample integrate_ref Integrate Reference Fluorescence Intensity (Iref) measure_fluor_ref->integrate_ref integrate_sample->calc_qy integrate_ref->calc_qy

Caption: Workflow for the comparative determination of fluorescence quantum yield.

Photostability Measurement

This protocol outlines a method to assess the photostability of IR-792 perchlorate by measuring the decrease in its fluorescence intensity over time upon continuous illumination.

Materials:

  • IR-792 perchlorate solution of known concentration

  • Fluorescence microscope equipped with a suitable laser line for excitation (e.g., ~785 nm) and a sensitive detector

  • Imaging chamber or slide

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare a sample of IR-792 perchlorate for imaging. This could be the dye in solution, in cells, or in a tissue phantom.

  • Initial Imaging: Acquire an initial fluorescence image of the sample using a defined set of imaging parameters (laser power, exposure time, etc.).

  • Continuous Illumination: Continuously illuminate a specific region of interest (ROI) with the excitation laser.

  • Time-Lapse Imaging: Acquire a series of fluorescence images of the ROI at regular intervals over a defined period.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of decay of the fluorescence intensity is an indicator of the photostability of the dye. A slower decay indicates higher photostability.

G Workflow for Photostability Measurement start Prepare Sample (e.g., dye in solution, labeled cells) acquire_initial Acquire Initial Fluorescence Image (t=0) start->acquire_initial illuminate Continuously Illuminate Region of Interest (ROI) acquire_initial->illuminate acquire_timelapse Acquire Time-Lapse Images at Regular Intervals illuminate->acquire_timelapse analyze Measure Mean Fluorescence Intensity in ROI over Time acquire_timelapse->analyze plot Plot Normalized Intensity vs. Time analyze->plot end Determine Photobleaching Rate plot->end

Caption: A typical workflow for assessing the photostability of a fluorescent dye.

Signaling Pathways in Photothermal Therapy

While IR-792 perchlorate does not directly target specific signaling pathways, its application in photothermal therapy (PTT) induces cellular stress that can activate various downstream signaling cascades. When irradiated with a laser near its absorption maximum, IR-792 perchlorate efficiently converts light energy into heat, leading to localized hyperthermia and tumor cell ablation.[2]

This localized heat stress can trigger a cascade of cellular events, including:

  • Protein Denaturation and Aggregation: Elevated temperatures can cause proteins to lose their native conformation, leading to loss of function and aggregation.

  • Increased Membrane Permeability: Heat can disrupt the integrity of cellular membranes, leading to increased permeability and leakage of cellular contents.

  • Generation of Reactive Oxygen Species (ROS): Hyperthermia can induce oxidative stress and the production of ROS, which can damage cellular components.[2]

These cellular insults can ultimately lead to cell death through apoptosis or necrosis.[2] The activation of heat shock proteins (HSPs) is a common response to thermal stress, and the apoptotic pathway may involve the activation of caspases, which are key executioner enzymes in this process.[2] It is important to emphasize that the primary mechanism of action for IR-792 perchlorate in PTT is physical (thermal ablation) rather than a direct pharmacological interaction with a specific signaling molecule.[2]

G Cellular Response to IR-792 Perchlorate-Mediated Photothermal Therapy cluster_stimulus Stimulus cluster_effect Primary Effect cluster_cellular_stress Cellular Stress cluster_outcome Cellular Outcome ir792 IR-792 Perchlorate heat Localized Hyperthermia (Heat Generation) ir792->heat laser NIR Laser Irradiation (~792 nm) laser->heat protein Protein Denaturation heat->protein membrane Increased Membrane Permeability heat->membrane ros Reactive Oxygen Species (ROS) Generation heat->ros apoptosis Apoptosis (e.g., Caspase Activation) protein->apoptosis necrosis Necrosis protein->necrosis cell_death Cell Death protein->cell_death membrane->apoptosis membrane->necrosis membrane->cell_death ros->apoptosis ros->necrosis ros->cell_death apoptosis->cell_death necrosis->cell_death

Caption: Downstream effects of IR-792 perchlorate-mediated photothermal therapy.

References

Solubility Profile of the Near-Infrared Dye IR-1061: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the near-infrared (NIR) fluorescent dye IR-1061, a compound of significant interest in preclinical and biomedical research. Due to the ambiguity of the term "IR5790" in scientific literature, this document focuses on IR-1061, a dye whose properties align with the likely subject of inquiry. This guide details its solubility in both aqueous and organic media, provides established experimental protocols for solubility determination and nanoparticle formulation, and visualizes key experimental workflows.

Executive Summary

IR-1061 is a heptamethine cyanine dye characterized by its strong absorbance and fluorescence in the NIR-II window (1000-1700 nm). A critical physicochemical property of IR-1061 is its hydrophobicity, which dictates its solubility profile. While exhibiting good solubility in a range of organic solvents, it is practically insoluble in aqueous solutions. This necessitates the use of formulation strategies, such as nanoparticle encapsulation, to enable its application in biological systems.

Aqueous Solubility

IR-1061 is a hydrophobic molecule and is considered insoluble in water.[1][2] This poor aqueous solubility is a primary limitation for its direct use in many biological and pharmaceutical applications. To overcome this, IR-1061 is often encapsulated within nanoparticles to create stable aqueous dispersions.

Organic Solvent Solubility

The solubility of IR-1061 has been systematically evaluated in a variety of organic solvents. A key methodology for this determination is the Hansen solubility sphere method.[2][3] The following table summarizes the solubility of IR-1061 in a range of organic solvents at a concentration of 2 mg/mL.

SolventSolubility (at 2 mg/mL)
N,N-Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
γ-ButyrolactoneSoluble
Methylene dichloride (DCM)Soluble
N-Methyl-2-pyrrolidone (NMP)Soluble
Propylene carbonateSoluble
A comprehensive list of 30 solvents can be found in the cited literature.

Experimental Protocols

Determination of Dye Solubility

Several methods can be employed to determine the solubility of a dye like IR-1061. Below are outlines of common gravimetric and spectroscopic methods.

4.1.1. Gravimetric Method

The gravimetric method is a straightforward approach to determine solubility.[4][5]

  • Preparation of a Saturated Solution: An excess amount of the dye is added to a known volume of the solvent in a sealed container. The mixture is then agitated (e.g., by stirring or sonication) at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Separation of Undissolved Solute: The saturated solution is carefully filtered to remove any undissolved solid dye.

  • Solvent Evaporation: A precise volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved dye is obtained.

  • Calculation: The solubility is calculated by dividing the mass of the dried dye by the volume of the solvent used.

4.1.2. Spectroscopic Method

This method is particularly useful for colored compounds and relies on the Beer-Lambert law.[6][7]

  • Preparation of a Calibration Curve: A series of standard solutions of the dye in the solvent of interest are prepared at known concentrations. The absorbance of each standard at the dye's maximum absorption wavelength (λmax) is measured using a spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.

  • Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

  • Measurement and Calculation: The saturated solution is filtered and then diluted with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Preparation of IR-1061 Loaded Nanoparticles

To render IR-1061 water-dispersible for biological applications, it is commonly encapsulated in polymeric nanoparticles. The following is a general protocol for preparing IR-1061-loaded nanoparticles.[1][8][9]

  • Organic Phase Preparation: A specific amount of the encapsulating polymer (e.g., PEG-b-PLA) and IR-1061 are dissolved in a water-miscible organic solvent, such as acetonitrile (ACN).[10]

  • Nanoprecipitation: The organic solution is then added dropwise to a larger volume of distilled water while stirring. This rapid solvent exchange causes the hydrophobic polymer and dye to self-assemble into nanoparticles.

  • Solvent Evaporation: The organic solvent is removed from the aqueous dispersion, typically by stirring overnight at room temperature.

  • Purification: The resulting nanoparticle suspension is purified to remove any free dye and unencapsulated material. This can be achieved through methods like dialysis or centrifugal filtration.[1][8]

Visualizations

Experimental Workflow for Nanoparticle Encapsulation of IR-1061

G cluster_organic_phase Organic Phase Preparation cluster_aqueous_phase Aqueous Phase cluster_process Nanoparticle Formation & Purification polymer Polymer (e.g., PEG-b-PLA) dissolve Dissolve polymer->dissolve dye IR-1061 Dye dye->dissolve solvent Organic Solvent (e.g., ACN) solvent->dissolve nanoprecipitation Nanoprecipitation (Dropwise Addition with Stirring) dissolve->nanoprecipitation Add to water Distilled Water water->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation purification Purification (e.g., Dialysis) evaporation->purification final_product IR-1061 Loaded Nanoparticles (Aqueous Dispersion) purification->final_product

Caption: Workflow for IR-1061 Nanoparticle Encapsulation.

General Workflow for In Vivo Imaging with IR-1061 Nanoparticles

G cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging & Analysis nanoparticles IR-1061 Nanoparticle Aqueous Dispersion injection Intravenous Injection nanoparticles->injection animal_model Animal Model (e.g., Tumor-bearing mouse) animal_model->injection in_vivo_imaging In Vivo NIR-II Imaging injection->in_vivo_imaging Circulation & Accumulation biodistribution Biodistribution Analysis in_vivo_imaging->biodistribution data_analysis Data Analysis & Quantification in_vivo_imaging->data_analysis ex_vivo_imaging Ex Vivo Organ Imaging biodistribution->ex_vivo_imaging Organ Harvest ex_vivo_imaging->data_analysis

Caption: In Vivo Imaging Workflow with IR-1061 Nanoparticles.

References

No Safety Data Sheet Available for "IR5790" as it is Not a Chemical Substance

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a safety data sheet (SDS) and handling precautions for a substance designated "IR5790" have revealed that this identifier does not correspond to a chemical compound. Instead, "this compound" is the designation for a technical document from International Rectifier, a manufacturer of electronic components. The document, titled "Radiation Hardness Assurance Requirements for RAD-Hard Power MOSFETs," outlines the standards and procedures for ensuring the durability of specific electronic components against radiation.

Given that "this compound" is not a chemical, a safety data sheet—which provides information on the potential hazards, handling, storage, and emergency procedures for chemical substances—does not exist. Consequently, the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams related to its safe handling as a chemical, cannot be provided.

Professionals in research, science, and drug development who encounter the term "this compound" should be aware of its context within the field of electronics and radiation hardening of components, rather than chemistry or pharmacology. No hazardous properties or handling precautions in the chemical sense are associated with this identifier.

Unable to Identify "IR5790" in Publicly Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and public information has yielded no specific research compound, molecule, or technology designated as "IR5790."

Initial investigations into the query "this compound" did not correspond to a recognized chemical entity or research topic in the public domain. The search results were primarily related to general infrared (IR) spectroscopy and unrelated chemical compounds.

It is possible that "this compound" may be an internal project name, a non-standardized identifier, or a typographical error. Without a clear identification of the subject, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To proceed with your request, please verify the designation "this compound" and provide any alternative names, chemical structures, or relevant research articles associated with this topic. Accurate identification is the first critical step in assembling the detailed scientific and technical information you require.

Review of literature on cyanine dyes similar to IR5790

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Heptamethine Cyanine Dyes for Near-Infrared Bioimaging

Introduction

Near-infrared (NIR) dyes are indispensable tools in modern biomedical research, offering significant advantages for in vivo imaging due to deeper tissue penetration and lower autofluorescence compared to fluorophores in the visible spectrum.[1] Among the various classes of NIR dyes, heptamethine cyanine dyes are prominent for their high molar extinction coefficients, strong fluorescence, and good photostability.[2][3] These dyes, characterized by two nitrogen-containing heterocyclic rings linked by a seven-carbon polymethine bridge, can be structurally modified to tune their photophysical properties for diverse applications.[4][5]

This guide provides a comparative analysis of several key heptamethine cyanine dyes similar to IR-792 perchlorate, including the FDA-approved Indocyanine Green (ICG), the more stable IR-820, and the widely used IRDye® 800CW. It serves as a technical resource for researchers, scientists, and drug development professionals, offering a summary of photophysical properties, detailed experimental protocols, and visualizations of key concepts and workflows.

Comparative Analysis of NIR Dye Properties

The selection of an appropriate NIR dye is contingent on its photophysical characteristics.[1] Key parameters include the maximum absorption (λmax) and emission (λem) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (Φf).[6] A high molar extinction coefficient indicates efficient light absorption, while a high quantum yield signifies brighter fluorescence.[6] For applications in photodynamic therapy (PDT), the singlet oxygen quantum yield (ΦΔ) is also a critical parameter.

Below is a summary of the key photophysical properties for IR-792 perchlorate and other selected heptamethine cyanine dyes.

DyeClassMax. Absorption (λmax)Max. Emission (λem)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Key Features
IR-792 Perchlorate Heptamethine Cyanine~792 nm[1][6]~820 nm[1]High (typical of cyanines)[1][6]Very low[1][7][8]Noted for photostability but can photobleach under extended exposure.[6]
Indocyanine Green (ICG) Heptamethine Cyanine~780 nm (in blood ~800 nm)[1][9]~810 nm (in blood ~820 nm)[1][9]~200,000[1]Low (~1-2% in water)[1]FDA-approved for clinical use; known for poor photostability and aggregation in aqueous solutions.[1][10][11]
IR-820 Heptamethine Cyanine~820 nm[1]Not specifiedNot specifiedGenerally low unless modified[6]Generally considered more stable than ICG.[1][6]
IRDye® 800CW Heptamethine Cyanine~773 nm[12]~792 nm[12]~240,000[12]Not specifiedExcellent for covalent conjugation to biomolecules; less nonspecific binding than ICG.[13]

Logical Relationships of Heptamethine Dyes

The following diagram illustrates the classification of the discussed dyes within the broader category of cyanine fluorophores, highlighting their primary characteristics.

G cluster_0 Cyanine Dyes cluster_1 Specific Dyes & Features Heptamethine Cyanines Heptamethine Cyanines IR-792 IR-792 Perchlorate High Molar Absorptivity | Low Quantum Yield Heptamethine Cyanines->IR-792 ICG Indocyanine Green (ICG) FDA Approved | Poor Photostability Heptamethine Cyanines->ICG IR-820 IR-820 Higher Stability than ICG Heptamethine Cyanines->IR-820 IRDye 800CW IRDye 800CW Excellent for Conjugation | High Brightness Heptamethine Cyanines->IRDye 800CW G cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Surface Receptor Endosome Early Endosome (Fluorescent Signal) Receptor->Endosome 2. Internalization Lysosome Lysosome (Signal Degradation) Endosome->Lysosome 3. Trafficking Conjugate Dye-Antibody Conjugate Conjugate->Receptor 1. Binding

References

Methodological & Application

Application Notes and Protocols for IR5790, a Near-Infrared Dye for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Near-Infrared (NIR) Live-Cell Imaging with IR5790

Near-infrared (NIR) fluorescent probes are invaluable tools for live-cell imaging, offering significant advantages over traditional visible light fluorophores.[2][4] Light in the NIR spectrum (typically 700-900 nm) can penetrate deeper into biological tissues with reduced scattering and absorption.[1][4] Furthermore, cells and tissues exhibit minimal autofluorescence in this range, leading to a higher signal-to-noise ratio and clearer images.[1][2][4] The lower energy of NIR light also minimizes phototoxicity, making it ideal for long-term imaging of sensitive biological processes in living cells.[4][6]

This compound is a hypothetical, cell-permeant NIR fluorescent dye designed for robust and versatile live-cell imaging applications. It is engineered for high photostability and brightness, enabling researchers to visualize dynamic cellular events with high temporal and spatial resolution. These characteristics make it a suitable candidate for a wide range of applications, including tracking of labeled molecules, monitoring organelle dynamics, and assessing cell viability.

Key Advantages of this compound for Live-Cell Imaging:

  • Reduced Phototoxicity: The use of longer wavelength excitation light minimizes damage to cells, allowing for extended time-lapse imaging.[4][6]

  • Deep Tissue Penetration: NIR light penetrates deeper into tissues than visible light, enabling imaging of cells within complex 3D structures.[1][4]

  • Low Autofluorescence: Biological samples have minimal intrinsic fluorescence in the NIR range, resulting in high-contrast images.[1][2][4]

  • High Signal-to-Noise Ratio: The combination of low background and bright emission ensures sensitive detection of the target molecules.

  • Multiplexing Capability: The distinct spectral properties of this compound allow for its use in combination with other visible-range fluorophores for multi-color imaging.

Data Presentation

Table 1: Hypothetical Photophysical Properties of this compound

PropertyValue
Excitation Maximum (Ex)~780 nm
Emission Maximum (Em)~810 nm
Molar Extinction Coefficient> 200,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield> 0.1 in aqueous buffer
PhotostabilityHigh
SolubilityWater-soluble

Table 2: General Guidelines for this compound Staining in Live Cells

ParameterRecommendation
Cell Type Adherent or suspension mammalian cells
Working Concentration 100 nM - 1 µM (should be optimized for each cell type and application)
Incubation Time 15 - 60 minutes at 37°C
Incubation Medium Complete cell culture medium (phenol red-free medium is recommended for imaging)
Wash Steps 2-3 washes with pre-warmed complete culture medium or PBS
Imaging Medium Phenol red-free complete culture medium or live-cell imaging solution

Experimental Protocols

I. Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Prepare a 1 mM stock solution by dissolving the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Vortex briefly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light and moisture.

II. Live-Cell Staining Protocol for Adherent Cells
  • Plate cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and culture until they reach the desired confluency.

  • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed, complete cell culture medium to the desired final concentration (e.g., 500 nM).

  • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell type.[7]

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, complete cell culture medium to remove any unbound probe.[7]

  • Add fresh, pre-warmed complete culture medium to the cells for imaging. It is recommended to use a phenol red-free medium to reduce background fluorescence.[7]

III. Live-Cell Imaging
  • Place the imaging vessel on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂, and humidity).

  • Use a laser line appropriate for NIR excitation (e.g., 780 nm) and a corresponding emission filter (e.g., 810 nm long-pass).[7]

  • Adjust the laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity. Use the lowest laser power necessary to obtain a satisfactory signal.

  • Acquire images using a time-lapse series to observe dynamic cellular processes. The acquisition frequency should be optimized based on the biological process being studied.

Mandatory Visualizations

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture wash_cells Wash Cells with PBS cell_culture->wash_cells stock_prep Prepare 1 mM this compound Stock working_sol Prepare Working Solution stock_prep->working_sol add_dye Incubate with this compound working_sol->add_dye wash_cells->add_dye wash_unbound Wash Out Unbound Dye add_dye->wash_unbound add_media Add Imaging Medium wash_unbound->add_media microscopy Live-Cell Microscopy add_media->microscopy analysis Image Analysis microscopy->analysis

Caption: A generalized workflow for live-cell imaging using the hypothetical this compound dye.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor (this compound Labeled) Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Activation Gene Target Gene TF_active->Gene Transcription Ligand Ligand Ligand->Receptor Binding

Caption: Hypothetical signaling pathway illustrating the tracking of a labeled transcription factor.

References

Application Notes and Protocols for Near-Infrared (NIR) Dye in Vivo Imaging in Small Animals

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using NIR Dyes for In Vivo Imaging in Small Animals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful, non-invasive technique for real-time visualization of biological processes in small animals.[1][2] Dyes that fluoresce in the NIR window (700-900 nm) offer significant advantages for in vivo applications, including deeper tissue penetration and reduced autofluorescence, leading to a higher signal-to-noise ratio.[1][3][4][5] These characteristics make NIR dyes ideal for a wide range of studies, including tumor imaging, drug delivery tracking, pharmacokinetics, and monitoring treatment efficacy. This document provides detailed application notes and protocols for the use of a representative NIR dye, herein referred to as "NIR-Dye-790," for in vivo imaging in small animal models.

NIR-Dye-790: Properties and Characteristics

NIR-Dye-790 is a heptamethine cyanine dye optimized for in vivo imaging. Its key features include high molar extinction coefficient, good quantum yield in aqueous solutions, and excellent photostability. The dye can be conjugated to various targeting moieties such as antibodies, peptides, or small molecules to enable specific visualization of biological targets.

Quantitative Data Summary

PropertyValueReference
Excitation Maximum (λex) ~780 nm[Generic NIR Dye Properties]
Emission Maximum (λem) ~800 nm[Generic NIR Dye Properties]
Molar Extinction Coefficient >200,000 M⁻¹cm⁻¹[Generic NIR Dye Properties]
Molecular Weight ~1 kDa (unconjugated)[Generic NIR Dye Properties]
Solubility Soluble in water, PBS, DMSO[Generic NIR Dye Properties]
Purity >95%[Generic NIR Dye Properties]

Experimental Protocols

Preparation of NIR-Dye-790 for Injection

Materials:

  • NIR-Dye-790 (lyophilized powder)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • Dimethyl sulfoxide (DMSO) (if required for initial solubilization)

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Reconstitution: Allow the lyophilized NIR-Dye-790 to equilibrate to room temperature.

  • Solubilization: If the dye is not readily soluble in aqueous solutions, first dissolve it in a minimal amount of DMSO. Then, slowly add sterile PBS to the desired final concentration while vortexing to ensure complete dissolution. The final concentration of DMSO should be kept to a minimum (<5%) to avoid toxicity in animals.

  • Sterilization: Filter the final dye solution through a 0.22 µm sterile filter to remove any potential aggregates or microbial contamination.

  • Storage: Store the reconstituted dye solution protected from light at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

In Vivo Imaging of Tumor-Bearing Mice

This protocol describes a typical workflow for imaging subcutaneous tumors in mice.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenograft tumors)

  • Prepared NIR-Dye-790 solution

  • In vivo imaging system equipped with appropriate NIR excitation and emission filters

  • Anesthesia system (e.g., isoflurane)

  • Syringes and needles for injection

  • Animal warming pad

Protocol:

  • Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Place the anesthetized mouse on the imaging system's heated stage to maintain body temperature.

  • Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting the dye to determine the level of background autofluorescence.

  • Dye Administration: Inject the NIR-Dye-790 solution intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL, depending on the dye concentration and animal weight.

  • Post-Injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the dye.

  • Image Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest using the imaging system's software. The data can be expressed as radiant efficiency or other appropriate units.

Ex Vivo Organ Imaging and Biodistribution Analysis

Protocol:

  • Euthanasia and Dissection: At the final imaging time point, euthanize the mouse according to institutional guidelines.

  • Organ Harvesting: Carefully dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

  • Ex Vivo Imaging: Arrange the harvested organs in the imaging chamber and acquire a final fluorescence image.

  • Quantitative Analysis: Measure the fluorescence intensity in each organ to determine the biodistribution of the NIR-Dye-790. The results can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Caption: Experimental workflow for in vivo and ex vivo imaging with NIR-Dye-790.

Angiogenesis_Signaling_Pathway cluster_growth_factor Growth Factor Signaling cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Endothelial Cell Proliferation mTOR->Proliferation Migration Migration mTOR->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration TubeFormation Tube Formation Proliferation->TubeFormation Migration->TubeFormation Angiogenesis Angiogenesis TubeFormation->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports NIR_Dye NIR Dye-Targeted Probe (e.g., anti-VEGFR) NIR_Dye->VEGFR Targets

Caption: Simplified VEGF signaling pathway in angiogenesis, a target for NIR imaging probes.

Applications in Drug Development

The use of NIR-Dye-790 in small animal imaging has significant applications in preclinical drug development.

  • Pharmacokinetics and Biodistribution: NIR fluorescence imaging provides a non-invasive method to track the distribution and clearance of drug candidates over time.[6] This allows for the determination of key pharmacokinetic parameters and helps in understanding the drug's behavior in a living system.

  • Target Engagement: By conjugating NIR-Dye-790 to a therapeutic molecule, researchers can visualize its accumulation at the target site, providing evidence of target engagement.

  • Efficacy Studies: The therapeutic response to a drug can be monitored longitudinally in the same animal by imaging changes in tumor size, vascularity, or other relevant biomarkers.

  • Toxicity Assessment: Off-target accumulation of a drug can be identified, providing early insights into potential toxicities.

The ability to repeatedly image the same animal reduces the number of animals required for a study and provides more robust data by allowing each animal to serve as its own control. This aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

References

Application Notes and Protocols for the Conjugation of IR5790 to Antibodies and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific fluorescent dye "IR5790" was not publicly available at the time of this writing. The following application notes and protocols are based on established methods for the conjugation of near-infrared (NIR) fluorescent dyes with similar reactive chemistries. Researchers should optimize these protocols for their specific antibody or protein and the particular characteristics of the this compound dye, once available from the manufacturer.

Introduction to this compound Conjugation

This document provides detailed protocols for the covalent conjugation of the near-infrared (NIR) fluorescent dye this compound to antibodies and other proteins. The resulting fluorescently labeled biomolecules are essential tools for a variety of life science research and drug development applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.[1][][3] The protocols described herein cover two of the most common and effective conjugation chemistries: the reaction of an amine-reactive N-hydroxysuccinimidyl (NHS) ester of this compound with primary amines on the protein, and the reaction of a thiol-reactive maleimide derivative of this compound with free sulfhydryl groups.

The choice of conjugation chemistry depends on several factors, including the nature of the protein, the desired degree of labeling, and the potential impact on the protein's biological activity.[1][4] Amine-reactive labeling is a robust method that targets lysine residues and the N-terminus of the protein.[5] Thiol-reactive labeling offers a more site-specific approach by targeting cysteine residues, which can be naturally occurring or genetically engineered into the protein.[][6][7]

Quantitative Data Summary

Successful protein conjugation requires careful optimization of reaction conditions. The following tables summarize key quantitative parameters for the conjugation of this compound to antibodies and proteins. These values are intended as a starting point, and optimal conditions should be determined empirically for each specific conjugation reaction.

Table 1: Recommended Molar Ratios of Dye to Protein

Conjugation ChemistryTarget ProteinRecommended Molar Excess of Dye
Amine-Reactive (NHS Ester) IgG Antibody10:1 to 20:1
Other Proteins5:1 to 25:1
Thiol-Reactive (Maleimide) IgG Antibody (reduced)10:1 to 20:1[8]
Other Thiolated Proteins10:1 to 20:1[7]

Table 2: Key Experimental Parameters

ParameterAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)
Protein Concentration 2 - 10 mg/mL[4]1 - 10 mg/mL[6][9]
Reaction pH 8.0 - 9.07.0 - 7.5[6][7]
Reaction Time 1 - 2 hours at Room Temperature2 hours at Room Temperature or Overnight at 4°C[7]
Reaction Buffer Carbonate-bicarbonate or Borate bufferPhosphate, HEPES, or Tris buffer (thiol-free)[6][7]
Quenching Reagent Tris or GlycineCysteine or 2-Mercaptoethanol

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation of this compound-NHS Ester

This protocol describes the conjugation of an amine-reactive this compound-NHS ester to primary amines (e.g., lysine residues) on an antibody or protein.

Materials:

  • Antibody or protein to be labeled (in an amine-free buffer like PBS)

  • This compound-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM Sodium bicarbonate or Sodium borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)[4]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the antibody or protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[4]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS or purified using a desalting column.[4]

  • Dye Preparation:

    • Allow the vial of this compound-NHS ester to warm to room temperature before opening to prevent moisture condensation.[10]

    • Prepare a 10 mg/mL stock solution of the this compound-NHS ester in anhydrous DMSO or DMF.[10]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound-NHS ester stock solution to the protein solution while gently stirring. The recommended molar excess of dye to protein is typically between 10:1 and 20:1 for antibodies.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.[10]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Separate the this compound-protein conjugate from the unreacted dye and other small molecules using a gel filtration column (e.g., Sephadex G-25).[4]

    • Equilibrate the column with PBS, pH 7.4.

    • Apply the quenched reaction mixture to the column and collect the fractions containing the labeled protein. The colored conjugate will typically elute first.

  • Characterization of the Conjugate:

    • Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of this compound.

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

      • A_max is the absorbance at the maximum wavelength of this compound.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of this compound at its maximum absorbance wavelength.

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Protocol 2: Thiol-Reactive Conjugation of this compound-Maleimide

This protocol details the conjugation of a thiol-reactive this compound-maleimide to free sulfhydryl groups (cysteines) on a protein. For antibodies, this often requires the reduction of disulfide bonds.

Materials:

  • Antibody or protein to be labeled

  • This compound-maleimide

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS or HEPES buffer, pH 7.0-7.5, degassed[6][7]

  • Reducing Agent (optional, for antibodies): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: 10 mM Cysteine or 2-Mercaptoethanol

  • Purification column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.[6][9]

    • For antibodies, to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[8]

    • Remove the excess reducing agent using a desalting column.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of this compound-maleimide in anhydrous DMSO or DMF.[6]

  • Conjugation Reaction:

    • Add the this compound-maleimide stock solution to the reduced and purified protein solution. A 10- to 20-fold molar excess of the dye is recommended.[8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[7]

  • Quenching the Reaction:

    • Add the Quenching Reagent to the reaction mixture to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the this compound-protein conjugate using a gel filtration column as described in Protocol 1.

  • Characterization of the Conjugate:

    • Determine the protein concentration and Degree of Labeling (DOL) as described in Protocol 1.

Visualizations

Amine_Reactive_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein (2-10 mg/mL in pH 8.5 buffer) Conjugation 3. Conjugation (1-2h, RT, dark) Protein_Prep->Conjugation Dye_Prep 2. Prepare this compound-NHS (10 mg/mL in DMSO) Dye_Prep->Conjugation Quenching 4. Quench Reaction (30 min, Tris/Glycine) Conjugation->Quenching Purification 5. Purify Conjugate (Size Exclusion Chromatography) Quenching->Purification Characterization 6. Characterize (Determine DOL) Purification->Characterization

Caption: Workflow for Amine-Reactive Conjugation of this compound-NHS Ester.

Thiol_Reactive_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein (1-10 mg/mL in pH 7.0-7.5 buffer) Reduction 2. Reduce Disulfides (optional) (TCEP/DTT) Protein_Prep->Reduction Conjugation 4. Conjugation (2h RT or O/N 4°C, dark) Reduction->Conjugation Dye_Prep 3. Prepare this compound-Maleimide (10 mg/mL in DMSO) Dye_Prep->Conjugation Quenching 5. Quench Reaction (30 min, Cysteine) Conjugation->Quenching Purification 6. Purify Conjugate (Size Exclusion Chromatography) Quenching->Purification Characterization 7. Characterize (Determine DOL) Purification->Characterization

Caption: Workflow for Thiol-Reactive Conjugation of this compound-Maleimide.

Immunofluorescence_Application cluster_assay Immunofluorescence Staining Cell_Prep Cell Preparation 1. Fix and Permeabilize Cells Primary_Ab Primary Antibody Incubation 2. Incubate with unlabeled primary antibody specific to the target antigen Cell_Prep->Primary_Ab Wash Secondary_Ab Secondary Antibody Incubation 3. Incubate with this compound-conjugated secondary antibody Primary_Ab->Secondary_Ab Wash Imaging Microscopy 4. Visualize fluorescence signal Secondary_Ab->Imaging Wash

Caption: Application of this compound-Conjugated Antibody in Immunofluorescence.

References

Application Notes and Protocols for Labeling Oligonucleotides with Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Labeling Oligonucleotides with IRDye® 700DX, a Near-Infrared Fluorescent Dye

Audience: Researchers, scientists, and drug development professionals.

Note: The specific dye "IR5790" was not identified in available resources. This document focuses on IRDye® 700DX, a spectrally similar and well-documented near-infrared dye. The principles and protocols described herein are likely applicable to other similar near-infrared dyes.

Introduction

Near-infrared (NIR) fluorescently labeled oligonucleotides are powerful tools in a variety of life science applications due to the low background autofluorescence in biological samples in this spectral region, which leads to higher signal-to-noise ratios and enhanced detection sensitivity.[1][2] IRDye® 700DX is a near-infrared fluorescent dye that is commonly used for labeling oligonucleotides. It is a water-soluble, photostable dye with a narrow absorbance and emission band.[3] This application note provides detailed protocols for labeling oligonucleotides with IRDye® 700DX NHS ester, subsequent purification, and discusses various applications.

Quantitative Data

Table 1: Spectral Properties of IRDye® 700DX
PropertyValueReference
Absorbance Maximum (λmax)680 - 689 nm[1][2]
Emission Maximum (λem)694 - 705 nm[1][4]
Molar Extinction Coefficient~210,000 cm⁻¹M⁻¹[3]
Table 2: Expected Yields for Post-Synthesis Conjugation of IRDye® 700DX to Oligonucleotides
Oligonucleotide Synthesis ScaleExpected Yield (nmols)
50 nmol2
200 nmol5
1 µmol16
2 µmol30
5 µmol75
10 µmol150
15 µmol225

Note: Yields may be lower for oligonucleotides longer than 50 bases.[1][2]

Experimental Protocols

Labeling of Amino-Modified Oligonucleotides with IRDye® 700DX NHS Ester

This protocol describes the post-synthesis labeling of an amino-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of IRDye® 700DX. The NHS ester reacts with the primary amine on the oligonucleotide to form a stable amide bond.[5][6]

Materials:

  • Amino-modified oligonucleotide

  • IRDye® 700DX NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Nuclease-free water

  • Microcentrifuge tubes

Protocol:

  • Prepare the Oligonucleotide: Dissolve the amino-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[7] It is crucial that the buffer is free of any primary amines, such as Tris.[8]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the IRDye® 700DX NHS ester in anhydrous DMSO or DMF to a concentration of 1 mg/50 µL.[8] The NHS ester is sensitive to moisture and should be handled accordingly.[5]

  • Labeling Reaction: Add a 5-10 fold molar excess of the dissolved IRDye® 700DX NHS ester to the oligonucleotide solution. Vortex the mixture gently and incubate for 1-3 hours at room temperature in the dark.[6][8] For some reactions, gentle heating to 40°C may improve efficiency.[6]

  • Purification: Proceed immediately to the purification of the labeled oligonucleotide to remove unconjugated dye.

Purification of Labeled Oligonucleotides

Purification is a critical step to remove unreacted free dye, which can interfere with downstream applications. High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.[9][10]

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC separates molecules based on their hydrophobicity. The hydrophobic nature of the IRDye® 700DX allows for excellent separation of the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.[10]

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1 M Triethylammonium Acetate (TEAA) in water

  • Solvent B: Acetonitrile

  • Labeled oligonucleotide reaction mixture

Protocol:

  • Equilibrate the C18 column with a low percentage of Solvent B.

  • Load the reaction mixture onto the column.

  • Elute the labeled oligonucleotide using a linear gradient of Solvent B. The labeled oligonucleotide will elute later than the unlabeled oligonucleotide due to the hydrophobicity of the dye.

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~689 nm (for the IRDye® 700DX).

  • Collect the fractions containing the dual-absorbing peak corresponding to the labeled oligonucleotide.

  • Desalt the collected fractions using a suitable method, such as ethanol precipitation or a desalting column.

B. pH-Controlled Extraction (Alternative Method):

This method is a simpler alternative to HPLC for removing unreacted dye.[11][12] It relies on the differential solubility of the charged, labeled oligonucleotide and the neutral, unreacted dye at low pH.[11][12]

Materials:

  • Labeled oligonucleotide reaction mixture

  • Butanol

  • Nuclease-free water

  • Dilute HCl to adjust pH

Protocol:

  • Lower the pH of the aqueous reaction mixture to below the pKa of the dye using dilute HCl.

  • Add an equal volume of butanol to the aqueous solution.

  • Vortex the mixture vigorously to allow the unreacted dye to partition into the organic butanol phase.

  • Separate the phases by centrifugation.

  • Carefully remove the upper butanol phase containing the free dye.

  • Repeat the extraction until the butanol phase is colorless.

  • The purified, labeled oligonucleotide remains in the aqueous phase.

Visualization of Workflows

Experimental Workflow for Oligonucleotide Labeling and Purification

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Final Product Oligo Amino-Modified Oligonucleotide Reaction Mix & Incubate (1-3h, RT, Dark) Oligo->Reaction Dye IRDye® 700DX NHS Ester Dye->Reaction Buffer Bicarbonate Buffer (pH 8.3-8.5) Buffer->Reaction Solvent Anhydrous DMSO/DMF Solvent->Dye Purification Purification Method Reaction->Purification HPLC RP-HPLC Purification->HPLC Recommended Extraction pH-Controlled Extraction Purification->Extraction Alternative FinalProduct Purified IRDye® 700DX Labeled Oligonucleotide HPLC->FinalProduct Extraction->FinalProduct

Caption: Workflow for labeling and purification.

Signaling Pathway Example: Photoimmunotherapy (PIT)

IRDye® 700DX-labeled molecules, including oligonucleotides conjugated to antibodies, are used in applications like photoimmunotherapy.[13][14] Upon binding to a target cell and irradiation with near-infrared light, the dye induces cell death.

photoimmunotherapy_pathway cluster_targeting Targeting cluster_activation Activation & Effect Conjugate Antibody-Oligonucleotide- IRDye® 700DX Conjugate Binding Binding Conjugate->Binding TargetCell Target Cancer Cell (e.g., expressing specific antigen) TargetCell->Binding Activation Dye Activation Binding->Activation NIR_Light Near-Infrared Light (690 nm) NIR_Light->Activation CellDeath Rapid Cell Necrosis Activation->CellDeath

Caption: Photoimmunotherapy signaling pathway.

Applications

IRDye® 700DX-labeled oligonucleotides are versatile tools for a range of applications, including:

  • In Vivo Imaging: The favorable signal-to-noise ratio in the near-infrared spectrum makes these probes ideal for small animal imaging studies.[3]

  • Real-Time PCR: They can be used as reporter probes in quantitative PCR assays.[1][2]

  • Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences in cells and tissues.

  • Electrophoretic Mobility Shift Assays (EMSA): For studying protein-DNA interactions.[15]

  • Flow Cytometry: For the detection and analysis of cells.[3]

  • Photoimmunotherapy: As part of a conjugate to selectively destroy target cells upon light activation.[13][14]

Storage and Handling

Fluorescently labeled oligonucleotides are light-sensitive and should be stored protected from light to prevent photobleaching.[3] It is recommended to store them at -20°C in a desiccated environment.[3] For solutions, aliquot to avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for Near-Infrared (NIR) Dye IR5790 in Western Blotting and Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

I. Dye Characteristics and Quantitative Data

Near-infrared dyes are valued for their performance in quantitative applications. Below is a summary of typical performance characteristics for a representative NIR dye in the 790 nm emission class.

PropertyValueSource
Excitation Maximum (Ex)~783 nm[1]
Emission Maximum (Em)~814 nm[1]
Quantum YieldHigh (Specific value dependent on conjugation)N/A
PhotostabilityHighN/A
Recommended Laser Line785 nm[2]
Recommended ImagerInfrared Imaging System (e.g., LI-COR Odyssey)[1]

II. Application: Western Blotting

Near-infrared fluorescent Western blotting is a powerful technique for the detection and quantification of specific proteins in a complex mixture.[3][4][5] The use of dyes like IR5790 allows for highly sensitive detection with a wide linear dynamic range, making it ideal for quantitative analysis.[3][6]

Experimental Workflow for Western Blotting

Western_Blot_Workflow cluster_0 Sample Preparation & Electrophoresis cluster_1 Protein Transfer cluster_2 Immunodetection cluster_3 Signal Detection & Analysis A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Transfer to PVDF or Nitrocellulose Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation (this compound-conjugated) F->G H Membrane Washing G->H I Infrared Imaging H->I J Quantitative Analysis I->J Immunofluorescence_Workflow cluster_0 Sample Preparation cluster_1 Immunostaining cluster_2 Imaging & Analysis A Cell Seeding/Tissue Sectioning B Fixation A->B C Permeabilization B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation (this compound-conjugated) E->F G Washing F->G H Mounting G->H I Fluorescence Microscopy H->I J Image Analysis I->J EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

References

Application Notes and Protocols for IRDye 700DX in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of IRDye 700DX, a near-infrared (NIR) phthalocyanine dye, in flow cytometry. This document includes detailed protocols for antibody conjugation and cell staining, quantitative data from relevant studies, and guidance on instrument setup.

Introduction to IRDye 700DX in Flow Cytometry

IRDye 700DX is a water-soluble, silicon-phthalocyanine-derived fluorescent dye with an excitation maximum of approximately 689 nm and an emission maximum of around 699 nm.[1] Its properties, including high photostability and brightness, make it a valuable tool for various biological applications, including photoimmunotherapy and fluorescence imaging.[2][3] In flow cytometry, the use of near-infrared dyes like IRDye 700DX offers the advantage of minimizing spectral overlap with common fluorochromes and reducing background autofluorescence from cells and tissues.[4]

The primary application of IRDye 700DX in the context of flow cytometry has been in the evaluation of antibody-drug conjugate (ADC) binding to target cells and the subsequent assessment of cytotoxicity in photoimmunotherapy (PIT).[5][6][7] In these applications, an antibody specific to a cell surface antigen is conjugated to IRDye 700DX. The binding of this conjugate to cells can be quantified by flow cytometry, and cell death following NIR light exposure can be assessed using viability dyes.

Key Applications

  • Quantification of Antibody-Conjugate Binding: Assess the binding affinity and specificity of IRDye 700DX-labeled antibodies to target cell populations.

  • Cytotoxicity Assays: In conjunction with viability dyes like Propidium Iodide (PI), evaluate the efficacy of photoimmunotherapy by quantifying cell death.

  • Immunophenotyping: With the appropriate instrument setup, IRDye 700DX-conjugated antibodies can be used in multicolor flow cytometry panels to identify and characterize specific cell subsets.

Experimental Protocols

Protocol 1: Conjugation of IRDye 700DX NHS Ester to Antibodies

This protocol describes the conjugation of IRDye 700DX N-hydroxysuccinimide (NHS) ester to primary amines on an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • IRDye 700DX NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Storage buffer (e.g., PBS)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the antibody concentration to 2-10 mg/mL.

    • Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to approximately 8.3.

  • Prepare the IRDye 700DX NHS Ester:

    • Immediately before use, dissolve the IRDye 700DX NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved IRDye 700DX NHS ester to the antibody solution. A starting point of a 10:1 molar ratio of dye to antibody is recommended.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted dye by purifying the conjugate using a size-exclusion chromatography column equilibrated with your desired storage buffer.

    • Collect the fractions containing the labeled antibody, which are typically the first colored fractions to elute.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~689 nm (Aₘₐₓ).

    • Calculate the protein concentration and the DOL using the manufacturer's guidelines. A final dye-to-antibody ratio of 2-4 is often optimal.

Protocol 2: Staining of Cells with IRDye 700DX-Conjugated Antibodies for Flow Cytometry

This protocol provides a general procedure for staining suspension or adherent cells for flow cytometric analysis.

Materials:

  • Cells of interest (in single-cell suspension)

  • IRDye 700DX-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • (Optional) Fc block to prevent non-specific binding

  • (Optional) Viability dye (e.g., Propidium Iodide, DAPI)

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold staining buffer.

    • For adherent cells, detach using a gentle cell dissociation reagent.

  • Blocking (Optional but Recommended):

    • If necessary, incubate cells with an Fc block for 10-15 minutes at 4°C to block Fc receptors.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁵ to 1 x 10⁶ cells) into flow cytometry tubes.

    • Add the IRDye 700DX-conjugated antibody at a pre-determined optimal concentration.

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing:

    • Add 2-3 mL of cold staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and repeat the wash step twice.

  • Resuspension and Analysis:

    • Resuspend the cell pellet in 300-500 µL of staining buffer.

    • If assessing viability, add a viability dye according to the manufacturer's instructions just before analysis.

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for IRDye 700DX detection.

Flow Cytometer Setup

Excitation and Emission:

  • Excitation: IRDye 700DX has an excitation peak at approximately 689 nm.[1] It can be excited by a red laser (e.g., 633 nm, 638 nm, or 640 nm), although excitation will be suboptimal. Optimal excitation is achieved with a near-infrared laser in the 685-700 nm range.[8]

  • Emission: The emission peak is around 699 nm.[1] A bandpass filter such as 710/25 nm or similar is suitable for detection.

Controls:

  • Unstained Cells: To determine the level of autofluorescence.

  • Isotype Control: An antibody of the same isotype as the primary antibody, conjugated with IRDye 700DX, to assess non-specific binding.

  • Fluorescence Minus One (FMO) Controls: Essential for multicolor panels to correctly set gates.

Quantitative Data Summary

The following tables summarize quantitative data from studies that have utilized IRDye 700DX-conjugated antibodies in flow cytometry, primarily for assessing cell binding and cytotoxicity in the context of photoimmunotherapy.

Application Cell Line Antibody-IR700DX Conjugate Concentration Incubation Time Light Dose (for PIT) Outcome Measure Reference
Cytotoxicity AssayPC3MS5-IR700 minibody5 µg/mL1 hour35 J/cm²Cell Viability (PI staining)[7]
Binding AnalysisHER2-positive cells (SK-BR3, MDA-MB361, JIMT1)HER2 Affibody-IR700DyeNot specifiedNot specifiedN/AFluorescence Intensity[9]
Cytotoxicity AssayA431Panitumumab-IR70010 µg/mL3 hours4 J/cm²Cell Viability (PI staining)[10]
Binding AnalysisFAP-α expressing cellsFAP-α-IR700Not specifiedNot specifiedN/AFluorescence Intensity[6]

Visualizations

Experimental Workflow for Flow Cytometry Analysis

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis prep_cells Prepare Single-Cell Suspension block Fc Receptor Blocking (Optional) prep_cells->block stain Incubate with IRDye 700DX-Antibody block->stain wash1 Wash Cells stain->wash1 wash2 Wash Cells wash1->wash2 resuspend Resuspend in Buffer wash2->resuspend viability Add Viability Dye (Optional) resuspend->viability acquire Acquire on Flow Cytometer viability->acquire

Caption: Workflow for cell staining and analysis using IRDye 700DX-conjugated antibodies.

Mechanism of Photoimmunotherapy (PIT)

G cluster_binding Targeting cluster_activation Activation cluster_killing Cell Killing conjugate Antibody-IRDye 700DX Conjugate cell Target Cancer Cell conjugate->cell Binds to Surface Antigen activation IRDye 700DX Activation cell->activation light Near-Infrared Light (690 nm) light->activation damage Membrane Damage activation->damage necrosis Necrotic Cell Death damage->necrosis

Caption: Simplified mechanism of action for photoimmunotherapy using IRDye 700DX.[5]

Conclusion

IRDye 700DX is a promising near-infrared fluorochrome for flow cytometry, particularly for applications requiring reduced spectral overlap and low autofluorescence. While its primary use has been in the context of photoimmunotherapy research, its properties make it suitable for broader immunophenotyping applications, provided that the flow cytometer is equipped with appropriate red or near-infrared lasers and detectors. The protocols and data presented here provide a foundation for researchers to incorporate IRDye 700DX into their flow cytometry workflows. As with any fluorochrome, optimization of antibody concentrations and instrument settings is crucial for achieving high-quality, reproducible data.

References

Application Notes and Protocols for IR5790 Staining in Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of the near-infrared fluorescent dye IR5790 in the immunofluorescent staining of fixed tissues. The use of near-infrared (NIR) dyes for immunofluorescence offers significant advantages, primarily due to the reduction in autofluorescence commonly observed in biological samples at lower wavelengths. This results in a higher signal-to-noise ratio, enabling clearer and more sensitive detection of target antigens.

The following protocols are generalized and may require optimization for specific tissues, antigens, and primary antibodies. It is recommended to perform initial experiments to determine the optimal conditions for your specific application.

Quantitative Data Summary

For consistent and reproducible results, refer to the following table for key quantitative parameters in the this compound staining protocol.

ParameterRecommended Value/RangeNotes
This compound Excitation Max ~780 nmOptimal excitation wavelength for the fluorophore.
This compound Emission Max ~800 nmOptimal emission wavelength for detection.
Fixative 4% Paraformaldehyde (PFA) in PBSOther fixatives like methanol or acetone can be used depending on the antigen.[1]
Tissue Section Thickness 5 - 20 µmFor cryosections or paraffin-embedded sections.
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) or Proteolytic-Induced Epitope Retrieval (PIER)Method depends on the target antigen and fixation method.
Permeabilization Agent 0.1 - 0.5% Triton X-100 or Tween-20 in PBSRequired for intracellular targets.
Blocking Solution 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBSIncubate for at least 1 hour to minimize non-specific binding.
Primary Antibody Dilution As recommended by the manufacturerTypically in the range of 1:100 to 1:1000.
Primary Antibody Incubation 1-2 hours at room temperature or overnight at 4°COvernight incubation at 4°C is often recommended for optimal binding.[1]
This compound-conjugated Secondary Antibody Dilution 1:200 - 1:2000Should be optimized for each experiment.
Secondary Antibody Incubation 1-2 hours at room temperature, protected from lightMinimize light exposure to prevent photobleaching.[1]

*Note: The exact excitation and emission maxima for this compound should be confirmed from the manufacturer's datasheet. The values provided are representative of a typical near-infrared dye.

Experimental Protocols

Part 1: Tissue Preparation and Sectioning

1.1. Fixation:

  • For perfusion fixation, anesthetize the animal and perfuse transcardially with ice-cold Phosphate Buffered Saline (PBS) followed by 4% Paraformaldehyde (PFA) in PBS.

  • For immersion fixation, dissect the tissue of interest and immerse it in 4% PFA in PBS for 4-24 hours at 4°C. The volume of fixative should be at least 10 times the volume of the tissue.[2]

1.2. Dehydration and Embedding (for Paraffin Sections):

  • After fixation, wash the tissue in PBS.

  • Dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 95%, 100%).

  • Clear the tissue in xylene.

  • Infiltrate and embed the tissue in paraffin wax.

1.3. Sectioning:

  • For paraffin-embedded tissues, cut sections at 5-10 µm thickness using a microtome.

  • For frozen tissues (after cryoprotection in sucrose), cut sections at 10-20 µm thickness using a cryostat.

  • Mount the sections on positively charged slides.

Part 2: Deparaffinization and Rehydration (for Paraffin Sections)
  • Immerse slides in xylene to remove paraffin (2 x 5 minutes).

  • Rehydrate the sections by immersing them in a graded series of ethanol solutions (100%, 95%, 70%, 50%) for 5 minutes each.

  • Rinse with deionized water.

Part 3: Antigen Retrieval
  • Heat-Induced Epitope Retrieval (HIER): Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and heat to 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

  • Proteolytic-Induced Epitope Retrieval (PIER): Incubate sections with an enzyme such as Proteinase K or Trypsin at 37°C for a predetermined time.

Part 4: Immunofluorescent Staining

4.1. Permeabilization:

  • Wash sections with PBS.

  • If targeting intracellular antigens, permeabilize the tissue by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

4.2. Blocking:

  • Wash sections with PBS.

  • Incubate the sections in a blocking solution (e.g., 5% Normal Goat Serum and 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

4.3. Primary Antibody Incubation:

  • Dilute the primary antibody to its optimal concentration in the blocking solution.

  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

4.4. Secondary Antibody Incubation:

  • Wash the sections three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

  • Dilute the this compound-conjugated secondary antibody in the blocking solution.

  • Incubate the sections with the secondary antibody for 1-2 hours at room temperature in a humidified chamber, protected from light.

4.5. Washing:

  • Wash the sections three times with PBST for 5 minutes each, protected from light.

  • Perform a final wash with PBS.

Part 5: Mounting and Imaging
  • Carefully remove excess PBS from the slides.

  • Apply a drop of antifade mounting medium to the tissue section.

  • Coverslip the slide, avoiding air bubbles.

  • Seal the edges of the coverslip with nail polish.

  • Image the slides using a fluorescence microscope equipped with the appropriate filters for this compound (Excitation: ~780 nm, Emission: ~800 nm).

Visualizations

Experimental Workflow

experimental_workflow A Tissue Fixation (4% PFA) B Embedding & Sectioning A->B C Deparaffinization & Rehydration B->C D Antigen Retrieval C->D E Permeabilization (Triton X-100) D->E F Blocking (BSA/Normal Serum) E->F G Primary Antibody Incubation F->G H Wash G->H I This compound Secondary Antibody Incubation H->I J Wash I->J K Mounting J->K L Imaging K->L

Caption: Workflow for this compound immunofluorescent staining of fixed tissues.

Example Signaling Pathway: PI3K/Akt

The following diagram illustrates the PI3K/Akt signaling pathway, a common target of investigation in drug development that can be visualized using immunofluorescence by targeting key proteins such as phosphorylated Akt (p-Akt).

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) pAkt p-Akt (Ser473, Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Cellular Processes (Proliferation, Survival, Growth) pAkt->Downstream Activation

Caption: Simplified diagram of the PI3K/Akt signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the selection and use of imaging systems for the detection of the near-infrared (NIR) fluorophore IR5790, also known as IRDye® 700DX. This versatile dye is utilized across a range of applications, including Western blotting, in-cell Western assays, microscopy, and in vivo imaging.

Introduction to Near-Infrared (NIR) Fluorescence Imaging with this compound (IRDye® 700DX)

Near-infrared (NIR) fluorescence imaging operates within the 650-950 nm wavelength spectrum, offering significant advantages over traditional visible fluorescence detection.[1] Biological tissues exhibit lower autofluorescence and reduced light scattering in the NIR region, leading to higher signal-to-noise ratios and deeper tissue penetration.[2][3][4][5] This makes NIR imaging particularly well-suited for sensitive and quantitative applications.

This compound (IRDye® 700DX) is a phthalocyanine dye with exceptional photostability and high fluorescence intensity.[6][7][8] Its key features include excellent water solubility, a large extinction coefficient, and a high fluorescence quantum yield, making it an ideal candidate for labeling biomolecules such as antibodies, proteins, and nucleic acids.[7][8] These properties contribute to its robust performance in a variety of immunoassays and imaging modalities.

Recommended Imaging Systems

Several commercially available imaging systems are equipped to detect the fluorescence emission of this compound (IRDye® 700DX). The choice of system will depend on the specific application, required sensitivity, and throughput needs.

Imaging SystemManufacturerExcitation Wavelength(s) (nm)Emission Channel(s) (nm)Key Applications
Odyssey® Family (DLx, F, Classic) LI-COR Biosciences685700Western Blots, In-Cell Western Assays, Gels, Tissue Sections, Small Animal Imaging[5][9][10]
Sapphire™ FL Biomolecular Imager Azure BiosystemsCustomizable (e.g., 685)CustomizableWestern Blots, Gels, Phosphor Screens, Tissues, Slides, In Vivo Imaging[11][12][13]

Application Notes & Protocols

Quantitative Western Blotting

NIR fluorescence detection offers a superior alternative to traditional chemiluminescence for quantitative Western blotting, providing a wider linear dynamic range and more stable signal.[4][14]

This protocol outlines the simultaneous detection of two different target proteins using primary antibodies from different host species.

  • Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE according to standard protocols.

  • Protein Transfer: Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking:

    • Place the membrane in a container with an appropriate volume of a high-quality TBS-based blocking buffer.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (from two different species) in an antibody diluent (e.g., 50% blocking buffer, 50% TBST). The optimal dilution for each antibody should be determined empirically, but a starting range of 1:200 to 1:5,000 is common.[15]

    • Incubate the membrane with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.[15]

  • Washing:

    • Discard the primary antibody solution.

    • Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20) with two brief rinses, followed by one 15-minute wash and three 10-minute washes at room temperature with gentle shaking.

  • Secondary Antibody Incubation:

    • Dilute the two species-specific secondary antibodies, one conjugated to IRDye® 700DX (for the 700 nm channel) and the other to a spectrally distinct NIR dye like IRDye® 800CW (for the 800 nm channel), in the antibody diluent.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Discard the secondary antibody solution.

    • Repeat the washing steps as described in step 5.

  • Imaging:

    • Clean the scanner bed of a compatible NIR imager (e.g., LI-COR Odyssey or Azure Sapphire) with 70% ethanol.

    • Place the membrane on the scanning surface, ensuring it is flat and free of bubbles. The membrane can be scanned wet or dry.

    • Acquire the image according to the manufacturer's instructions for two-channel NIR detection.

G cluster_0 Membrane Preparation cluster_1 Antibody Incubation cluster_2 Detection p1 SDS-PAGE p2 Protein Transfer p1->p2 p3 Blocking p2->p3 p4 Primary Antibody Incubation p3->p4 p5 Washing p4->p5 p6 Secondary Antibody Incubation (IRDye 700DX & 800CW) p5->p6 p7 Final Washes p6->p7 p8 Image Acquisition (NIR Scanner) p7->p8 p9 Data Analysis p8->p9

Caption: Workflow for a two-color quantitative Western blot using NIR detection.

In-Cell Western™ Assay

The In-Cell Western™ Assay is a quantitative immunocytochemical technique performed in microtiter plates. It allows for the quantification of protein levels in fixed cells without the need for lysate preparation and electrophoresis.[4]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well or 384-well plate and culture until they reach the desired confluency.

    • Treat the cells with the experimental compounds as required.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS).

    • Permeabilize the cells with a detergent-based solution (e.g., PBS with 0.1% Triton® X-100) to allow antibody access to intracellular targets.

  • Blocking:

    • Block non-specific binding sites by incubating the cells with a blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Dilute the target-specific primary antibody in the appropriate antibody diluent.

    • Incubate the cells with the primary antibody solution for 2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween® 20).

  • Secondary Antibody and Normalization Stain Incubation:

    • Dilute an IRDye® 800CW-conjugated secondary antibody (for target detection) and a whole-cell stain such as CellTag™ 700 Stain (containing IRDye® 700DX, for normalization) in the antibody diluent.

    • Incubate the cells with this solution for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the plate multiple times with the wash buffer.

  • Imaging:

    • Remove all residual wash buffer from the wells.

    • Scan the plate on a compatible NIR imager (e.g., LI-COR Odyssey) in both the 700 nm (for normalization) and 800 nm (for the target protein) channels.

  • Data Analysis:

    • Quantify the fluorescence intensity in each channel.

    • Normalize the target protein signal (800 nm) to the cell number signal (700 nm) to account for variations in cell seeding.

G cluster_0 Cell Culture & Treatment cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis c1 Seed Cells in Microplate c2 Experimental Treatment c1->c2 c3 Fixation & Permeabilization c2->c3 c4 Blocking c3->c4 c5 Primary Antibody Incubation c4->c5 c6 Secondary Antibody (800CW) & Normalization Stain (700DX) Incubation c5->c6 c7 Wash & Scan Plate (700nm & 800nm) c6->c7 c8 Normalize Target Signal to Cell Number c7->c8

Caption: Workflow for a quantitative In-Cell Western™ Assay.

In Vivo Imaging

NIR fluorescence imaging is a powerful modality for non-invasive in vivo studies, enabling the visualization of biological processes in small animals.[3] The deep tissue penetration of NIR light allows for the tracking of labeled cells, antibodies, or nanoparticles.[2]

  • Probe Design: The IRDye® 700DX NHS ester can be conjugated to targeting moieties such as antibodies or peptides to achieve specific accumulation in tissues of interest, like tumors.[3]

  • Animal Models: Nude mice are often used to minimize signal attenuation from fur.

  • Imaging Systems: Dedicated small animal imaging systems with appropriate laser excitation and emission filters for the 700 nm channel are required.

  • Biodistribution and Clearance: Time-course imaging is essential to assess the biodistribution and clearance kinetics of the fluorescent probe.[3]

Conclusion

The use of this compound (IRDye® 700DX) in conjunction with capable near-infrared imaging systems provides a robust and sensitive platform for a wide range of life science research applications. The protocols and information provided herein serve as a starting point for researchers to develop and optimize their specific assays, leveraging the quantitative and multiplexing capabilities of NIR fluorescence technology.

References

Application Notes and Protocols for Optimal Cell Labeling with Far-Red Live-Cell Dye IR5790

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of the novel far-red fluorescent dye, IR5790, for live-cell imaging. The following protocols and recommendations are designed to help researchers achieve bright, specific labeling with minimal impact on cell health and function.

Introduction to this compound

This compound is a hypothetical far-red, membrane-permeant fluorescent dye designed for long-term live-cell imaging. Its excitation and emission in the far-red spectrum minimize phototoxicity and autofluorescence, making it an ideal candidate for sensitive cell tracking and multiplexing experiments. Proper concentration optimization is critical to ensure high-quality staining while maintaining cell viability.

Key Experimental Considerations

Before proceeding with the labeling protocol, it is essential to determine the optimal concentration of this compound for your specific cell type and experimental conditions. The ideal concentration will provide a strong fluorescent signal without inducing cytotoxic effects. A concentration gradient experiment coupled with a viability assay is strongly recommended.

Experimental Workflow for Concentration Optimization

The following diagram outlines the general workflow for determining the optimal this compound concentration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 1 mM in DMSO) C Prepare Serial Dilutions of this compound in Serum-Free Medium A->C B Culture Cells to Desired Confluency D Incubate Cells with Different this compound Concentrations B->D C->D E Assess Cell Viability (e.g., LDH or Caspase Assay) D->E F Quantify Fluorescence Intensity (Microscopy or Flow Cytometry) D->F G Determine Optimal Concentration E->G F->G

Caption: Workflow for optimizing this compound concentration.

Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 1 mM stock solution of this compound by dissolving the lyophilized powder in anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol for Determining Optimal this compound Concentration

This protocol is designed for a 96-well plate format but can be adapted for other culture vessels.

Materials:

  • Cells of interest

  • Complete culture medium

  • Serum-free culture medium

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cytotoxicity assay kit (e.g., LDH release assay or a live/dead cell staining kit)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Staining Solutions: Prepare a series of this compound dilutions in serum-free medium. A suggested starting range is from 0.1 µM to 25 µM.[1] It is recommended to use 5 to 10 times more of a far-red dye compared to green or red dyes.[1]

  • Cell Labeling:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add 100 µL of the respective this compound staining solution to each well. Include a vehicle control (DMSO in serum-free medium) and an unstained control.

    • Incubate the plate at 37°C for 15-45 minutes, protected from light.[1]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed complete culture medium.

    • Add 100 µL of fresh, pre-warmed complete culture medium to each well and incubate for at least 30 minutes at 37°C to allow for de-esterification and retention of the dye.[1]

  • Analysis:

    • Fluorescence Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters for far-red fluorescence. Quantify the mean fluorescence intensity of the cells for each concentration.

    • Cytotoxicity Assay: Perform a cytotoxicity assay according to the manufacturer's instructions.

General Protocol for Live-Cell Labeling with Optimal this compound Concentration

Once the optimal, non-toxic concentration is determined, use the following protocol for routine cell labeling.

Procedure:

  • Grow cells to the desired confluency.

  • Prepare the optimal concentration of this compound in serum-free medium.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add the this compound staining solution and incubate for 15-45 minutes at 37°C.[1]

  • Remove the staining solution and wash the cells twice with pre-warmed complete culture medium.

  • Add fresh, pre-warmed complete culture medium and incubate for at least 30 minutes at 37°C before imaging.[1]

Data Presentation

Summarize the quantitative data from the concentration optimization experiment in a table similar to the one below. This will allow for easy comparison of fluorescence intensity and cell viability across different concentrations.

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)Observations
0 (Control)0100No background fluorescence
0.5150098Low signal
1.0350097Good signal, no toxicity
2.5800095Optimal signal-to-noise
5.01200090Bright signal, slight decrease in viability
10.01500075Very bright, signs of cytotoxicity
25.01600050Saturated signal, significant cytotoxicity

Troubleshooting

  • Low Fluorescence Signal: Increase the concentration of this compound or the incubation time. Ensure that the correct filter sets are being used for imaging.

  • High Background: Ensure adequate washing steps are performed after staining.[2] Using serum-free medium for dye dilution can also reduce background.[1]

  • Cell Death: Reduce the concentration of this compound or the incubation time. Ensure that the DMSO concentration in the final staining solution is not toxic to the cells.

  • Phototoxicity: Minimize the exposure of labeled cells to excitation light. Use the lowest possible laser power and exposure time that still provides a good signal.[2]

Signaling Pathway Considerations

While this compound is designed to be a passive labeling agent, it is crucial to consider its potential off-target effects. The following diagram illustrates a hypothetical interaction of a labeling dye with cellular pathways, which should be experimentally investigated for any new compound.

G cluster_cell Cellular Environment cluster_pathways Potential Off-Target Effects A This compound Enters Cell B Esterase Cleavage A->B D Mitochondrial Membrane Potential A->D Potential Disruption C Fluorescent Product B->C E Reactive Oxygen Species (ROS) Production D->E F Apoptosis Pathway E->F

Caption: Potential off-target effects of a fluorescent dye.

For a comprehensive evaluation, consider assessing key cellular health markers such as mitochondrial membrane potential, reactive oxygen species (ROS) production, and apoptosis markers (e.g., caspase-3/7 activity) in parallel with the concentration optimization. This will provide a more complete picture of the dye's impact on cellular physiology.

References

Application Notes and Protocols: Preparation of IR-792 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the preparation of a stock solution of the near-infrared (NIR) cyanine dye, IR-792. This guide is intended for researchers, scientists, and professionals in drug development who utilize NIR dyes for applications such as in vivo imaging, flow cytometry, and microscopy.

Introduction

IR-792 is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum. Its properties make it a valuable tool for various biomedical research applications where deep tissue penetration and low autofluorescence are required. Proper preparation of a stock solution is the first critical step to ensure the accuracy and reproducibility of experimental results. This document outlines the necessary materials, a step-by-step protocol for solubilization, and proper storage conditions.

Chemical and Physical Properties of IR-792

A summary of the key quantitative data for IR-792 is presented in the table below. These values are essential for calculating the required mass of the dye for a stock solution of a specific concentration.

PropertyValue
Molar Mass 705.33 g/mol
Appearance Dark green solid
Maximum Absorption (λmax) 792 nm (in DMSO)
Maximum Emission (λem) 814 nm (in DMSO)
Extinction Coefficient 275,000 M⁻¹cm⁻¹ (in DMSO)
Solubility Soluble in DMSO, DMF, and methanol

Experimental Protocol: Preparation of a 1 mM IR-792 Stock Solution

This protocol provides a detailed methodology for preparing a 1 mM stock solution of IR-792 in high-quality, anhydrous dimethyl sulfoxide (DMSO).

3.1. Materials and Equipment

  • IR-792 perchlorate (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Pre-preparation Steps

  • Acclimate the Dye: Before opening, allow the vial of IR-792 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can degrade the dye.

  • Prepare the Workspace: Ensure a clean and dry workspace. As cyanine dyes are light-sensitive, it is advisable to work in a dimly lit area or use amber-colored tubes.

3.3. Step-by-Step Dissolution Procedure

  • Weigh the Dye: Carefully weigh out the desired amount of IR-792 powder using an analytical balance. For a 1 mL of a 1 mM stock solution, you will need approximately 0.705 mg of the dye.

    • Calculation: (1 mmol/L) * (1 L/1000 mL) * (1 mL) * (705.33 g/mol ) * (1000 mg/g) = 0.70533 mg

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the IR-792 powder.

  • Promote Dissolution: Tightly cap the tube and vortex thoroughly for 2-5 minutes to facilitate the dissolution of the dye.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved. If any particulate matter remains, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Ready for Use or Storage: The stock solution is now ready for dilution to the final working concentration for your specific application.

3.4. Storage and Handling

  • Short-term Storage: For immediate use, the stock solution can be stored at 2-8°C for up to one week, protected from light.

  • Long-term Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C for up to six months. Avoid repeated freeze-thaw cycles as this can lead to degradation of the dye.

  • Light Sensitivity: Always protect the stock solution and any subsequent dilutions from direct light by using amber tubes or by wrapping the tubes in aluminum foil.

Diagrams

The following diagrams illustrate the chemical structure of a related cyanine dye and the workflow for preparing the stock solution.

G cluster_0 Chemical Structure of a Cyanine Dye Indolenine_1 Indolenine Ring Polymethine_Bridge Polymethine Bridge Indolenine_1->Polymethine_Bridge Indolenine_2 Indolenine Ring Polymethine_Bridge->Indolenine_2 G start Start: Equilibrate IR-792 to Room Temperature weigh Weigh IR-792 Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex and/or Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect end Store Stock Solution Properly inspect->end

Troubleshooting & Optimization

Technical Support Center: IR-Dye 790-X Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guidance for users of a hypothetical near-infrared (NIR) fluorescent dye, IR-Dye 790-X, designed for biological imaging applications. The principles and troubleshooting steps outlined here are based on the common characteristics of cyanine-based dyes operating in the NIR spectrum and are intended to help researchers, scientists, and drug development professionals resolve issues related to weak signal in their imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of IR-Dye 790-X?

A1: IR-Dye 790-X is a near-infrared (NIR) cyanine dye with spectral characteristics optimized for deep tissue imaging and applications where minimizing autofluorescence is critical.[1] The nominal spectral properties are provided below.

PropertyWavelength (nm)
Maximum Excitation (λex)~780 nm
Maximum Emission (λem)~810 nm

Note: The exact excitation and emission maxima can be influenced by the local microenvironment, such as solvent polarity and conjugation to biomolecules.

Q2: Why is my fluorescent signal from IR-Dye 790-X weak?

A2: A weak fluorescent signal can be attributed to a variety of factors. These can be broadly categorized into issues with the dye itself, problems with the experimental setup and instrumentation, or characteristics of the biological sample. Common causes include suboptimal dye concentration, photobleaching, incorrect filter selection, low signal-to-noise ratio, and quenching of the fluorophore.

Q3: What is photobleaching and how can I minimize it for IR-Dye 790-X?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[2] Cyanine dyes can be susceptible to this, especially under intense or prolonged illumination. To minimize photobleaching, you can:

  • Reduce the intensity of the excitation light.

  • Minimize the duration of exposure to the excitation light.

  • Use an anti-fade mounting medium if applicable for your sample type.

  • Ensure your imaging buffer contains antioxidants to mitigate the effects of reactive oxygen species that can accelerate photobleaching.[2]

Q4: Can the diet of my experimental animals affect the imaging results with IR-Dye 790-X?

A4: Yes, the diet of experimental animals can significantly impact in vivo imaging results. Some standard animal chows contain components that are fluorescent in the near-infrared range, leading to high background signals (autofluorescence) in the abdomen and other areas. This can obscure the specific signal from your IR-Dye 790-X probe. It is recommended to use a purified or low-fluorescence diet for several days prior to and during the imaging study to reduce this background interference.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during imaging experiments with IR-Dye 790-X.

Guide 1: Troubleshooting a Weak Fluorescent Signal

A weak signal can be a significant hurdle in obtaining high-quality images. The following workflow can help you identify and address the root cause.

Troubleshooting Workflow for Weak Signal

weak_signal_workflow cluster_dye Dye-Related Issues cluster_instrument Instrument-Related Issues start Weak Signal Observed check_dye 1. Verify Dye Integrity & Concentration start->check_dye check_instrument 2. Check Instrument Settings check_dye->check_instrument Dye OK dye_conc Suboptimal Concentration? check_dye->dye_conc check_sample 3. Evaluate Sample Preparation check_instrument->check_sample Settings OK filters Correct Filters? check_instrument->filters optimize_protocol 4. Optimize Staining Protocol check_sample->optimize_protocol Sample Prep OK solution Signal Improved optimize_protocol->solution dye_degraded Degradation? dye_conc->dye_degraded No light_source Light Source Intensity? filters->light_source Yes detector Detector Gain/Exposure? light_source->detector Yes

Caption: A flowchart for systematically troubleshooting a weak fluorescent signal.

Step 1: Verify Dye Integrity and Concentration

  • Is the dye concentration optimal?

    • Problem: Too low a concentration will result in a weak signal, while too high a concentration can lead to aggregation and fluorescence quenching.

    • Solution: Perform a concentration titration to determine the optimal concentration for your specific application.

  • Has the dye degraded?

    • Problem: Improper storage (e.g., exposure to light or elevated temperatures) can lead to degradation of the dye.

    • Solution: Use a fresh stock of the dye. Always store the dye according to the manufacturer's instructions, typically protected from light and at a low temperature.

Step 2: Check Instrument Settings

  • Are the correct filters in place?

    • Problem: The excitation and emission filters must be appropriate for the spectral profile of IR-Dye 790-X (Excitation ~780 nm, Emission ~810 nm).

    • Solution: Ensure that the bandpass of your excitation filter includes 780 nm and that your emission filter allows for the collection of light around 810 nm.

  • Is the light source and detector optimized?

    • Problem: The intensity of the excitation source may be too low, or the detector gain and exposure time may be insufficient.

    • Solution: Gradually increase the excitation power and the detector gain/exposure time. Be mindful that increasing these parameters can also increase background noise and photobleaching.

Step 3: Evaluate Sample Preparation

  • Is there high background or autofluorescence?

    • Problem: Autofluorescence from the sample or background from the imaging medium can obscure a weak signal.

    • Solution: For in vivo imaging, consider using a low-fluorescence diet for your animals. For in vitro work, use imaging media with low background fluorescence.

  • Is the dye accessible to the target?

    • Problem: Inadequate penetration of the dye into the tissue or cells can result in a weak signal.

    • Solution: For cell-based assays, ensure proper permeabilization if the target is intracellular. For tissue imaging, allow for sufficient incubation time for the dye to penetrate the sample.

Guide 2: Improving Signal-to-Noise Ratio (SNR)

A good signal-to-noise ratio (SNR) is crucial for detecting your signal above the inherent background noise.

ParameterActionImpact on SignalImpact on NoiseOverall Effect on SNR
Exposure Time IncreaseIncreasesIncreasesGenerally improves
Excitation Power IncreaseIncreasesCan increaseMay improve, but risks photobleaching
Detector Gain IncreaseAmplifiesAmplifiesCan improve, but may amplify noise more
Signal Averaging Increase number of frames averagedNo change (per frame)ReducesImproves
Binning Increase pixel binningIncreasesIncreasesCan improve for weak signals

Methodologies for Improving SNR:

  • Signal Averaging: Acquiring multiple images and averaging them can significantly reduce random noise. The SNR improves with the square root of the number of frames averaged.[3]

  • Optimizing Detector Settings: Carefully adjust the camera's gain and exposure time. A longer exposure time allows more photons to be collected, which can improve SNR, but also increases the risk of photobleaching.

  • Background Subtraction: Use image processing software to subtract the background fluorescence from your image, which can enhance the visibility of your specific signal.

Factors Affecting Fluorescence Signal

factors_affecting_signal cluster_dye Dye Properties cluster_environment Local Environment cluster_instrument Instrumentation Fluorescence Signal Fluorescence Signal Concentration Concentration Concentration->Fluorescence Signal Quantum Yield Quantum Yield Quantum Yield->Fluorescence Signal Photostability Photostability Photostability->Fluorescence Signal pH pH pH->Fluorescence Signal Solvent Polarity Solvent Polarity Solvent Polarity->Fluorescence Signal Quenching Agents Quenching Agents Quenching Agents->Fluorescence Signal Excitation Intensity Excitation Intensity Excitation Intensity->Fluorescence Signal Filter Efficiency Filter Efficiency Filter Efficiency->Fluorescence Signal Detector Sensitivity Detector Sensitivity Detector Sensitivity->Fluorescence Signal

Caption: Key factors influencing the intensity of the measured fluorescence signal.

Experimental Protocols

Protocol 1: Titration of IR-Dye 790-X Concentration for Cell Staining
  • Cell Preparation: Plate your cells at a suitable density in a multi-well imaging plate and allow them to adhere overnight.

  • Prepare Dye Dilutions: Prepare a series of dilutions of the IR-Dye 790-X stock solution in your imaging buffer. A typical starting range might be from 0.1 µM to 10 µM.

  • Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the different concentrations of the IR-Dye 790-X solution to the wells.

  • Incubation: Incubate the cells with the dye for the recommended time (e.g., 15-30 minutes) at the appropriate temperature, protected from light.

  • Washing: Remove the dye solution and wash the cells two to three times with imaging buffer to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filters for IR-Dye 790-X. Use consistent acquisition settings for all wells.

  • Analysis: Determine the concentration that provides the best signal-to-background ratio without evidence of cellular toxicity or dye aggregation.

Protocol 2: Assessing Photostability of IR-Dye 790-X
  • Sample Preparation: Prepare a sample stained with the optimal concentration of IR-Dye 790-X.

  • Initial Image: Acquire an initial image using your standard imaging settings.

  • Continuous Excitation: Continuously expose a specific region of the sample to the excitation light.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 seconds) over a period of several minutes.

  • Data Analysis: Measure the fluorescence intensity in the exposed region in each image of the time-lapse series. Plot the intensity as a function of time. The rate of decrease in intensity is an indicator of the dye's photostability under those conditions.

Simplified Jablonski Diagram for Photobleaching

jablonski_photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Photochemical Reaction (with O₂)

Caption: A simplified diagram illustrating the pathway to photobleaching from the excited triplet state.

References

Technical Support Center: Preventing Photobleaching of IR5790 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate photobleaching of the near-infrared (NIR) dye IR5790 during your microscopy experiments, ensuring the acquisition of high-quality and reliable fluorescence data.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is fading rapidly during image acquisition. What is happening and how can I prevent it?

A1: Rapid signal loss, known as photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For cyanine dyes like this compound, this process is often mediated by the reaction of the excited fluorophore with molecular oxygen, leading to the formation of non-fluorescent products. To minimize photobleaching, a multi-faceted approach is recommended, focusing on optimizing imaging parameters and utilizing a protective chemical environment.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the laser power settings on your microscope.

  • Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light.[1] This can be accomplished by using sensitive detectors, increasing camera binning, or employing a shutter to block the light path when not actively acquiring an image.

  • Employ Antifade Reagents: Utilize commercially available or homemade antifade mounting media. These reagents protect the fluorophore by scavenging reactive oxygen species (ROS) that cause photobleaching.[1]

  • Optimize Imaging Buffer: The composition of your imaging buffer can significantly impact dye stability. Consider using specialized commercial buffers or preparing your own with oxygen scavengers.

Q2: Which antifade reagent should I use for this compound?

A2: The choice of antifade reagent is critical and its effectiveness can be dye-specific. While many commercial options are available, not all are optimized for the near-infrared spectrum. It is crucial to select a reagent that is compatible with cyanine dyes.

Recommendations:

  • Commercial Antifade Mountants: Products such as ProLong™ Diamond, ProLong™ Glass, and SlowFade™ Diamond have been shown to offer good photobleaching resistance across the visible and near-infrared spectrum.[2][3]

  • Homemade Antifade Reagents: Common and effective homemade antifade reagents include those with n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[4][5]

  • Caution with PPD: p-Phenylenediamine (PPD), while a potent antifade agent, has been reported to react with and quench the fluorescence of cyanine dyes and should be used with caution.[3]

Comparison of Common Antifade Reagents:

Antifade ReagentAdvantagesDisadvantagesCompatibility with Cyanine Dyes
n-Propyl Gallate (NPG) Effective, can be used in live cells.[5]Can be difficult to dissolve, may have anti-apoptotic effects.[5]Generally compatible.
DABCO Less toxic than PPD.[5]Less effective than PPD.[5]Generally compatible.
p-Phenylenediamine (PPD) Very effective at reducing fading.[3]Can quench cyanine dyes, can be toxic.[3]Use with caution.
Commercial Mountants Optimized formulations, often with higher refractive indices for better resolution.[2][3]Can be more expensive.Check manufacturer's specifications.
Q3: How do I optimize my imaging parameters to reduce photobleaching?

A3: Optimizing your acquisition settings is a crucial and effective way to minimize photobleaching. The goal is to find a balance between signal quality and the preservation of the fluorescent signal over time.

Key Parameters to Optimize:

ParameterRecommendationRationale
Excitation Intensity Use the lowest laser power that provides a usable signal.Reduces the rate of fluorophore excitation and subsequent photobleaching.
Exposure Time Use the shortest exposure time necessary for a clear image.Minimizes the total time the sample is illuminated.
Detector Gain/Sensitivity Increase detector gain to compensate for lower excitation power.Allows for the detection of weaker signals without increasing the excitation intensity.[1]
Pinhole Size (Confocal) Use the optimal pinhole size for your objective; avoid excessively small pinholes.A slightly larger pinhole can increase signal detection efficiency, allowing for a reduction in laser power.[1]
Acquisition Mode Use photon-counting mode if available.Can provide better signal-to-noise at lower light levels.

Experimental Protocols

Protocol 1: General Staining and Mounting Protocol for Fixed Cells with Antifade Reagent
  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • If targeting intracellular structures, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Staining with this compound:

    • Prepare the desired concentration of this compound in a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the sample with the this compound solution for the optimized duration and temperature, protected from light.

    • Wash three times with PBS to remove unbound dye.

  • Mounting with Antifade Reagent:

    • Carefully remove excess PBS from the sample.

    • Apply a drop of antifade mounting medium to the sample.

    • Gently place a coverslip over the sample, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.

    • Store slides flat and protected from light at 4°C.

Protocol 2: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-Propyl gallate (Sigma P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X PBS stock solution

  • Dimethyl formamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a stock solution of 20% (w/v) n-propyl gallate in DMF or DMSO. Note that NPG does not dissolve well in water-based solutions.[6]

  • Thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[6]

  • Slowly add 0.1 part of the 20% n-propyl gallate stock solution dropwise to the glycerol/PBS mixture while stirring rapidly.[6]

  • Store the final solution in a light-protected container at 4°C.

Visual Guides

Photobleaching Mechanism and Mitigation

General Photobleaching Pathway and Mitigation Strategies cluster_photobleaching Photobleaching Cascade cluster_mitigation Mitigation Strategies GroundState Fluorophore (Ground State) ExcitedSinglet Excited Singlet State GroundState->ExcitedSinglet Excitation Light ExcitedSinglet->GroundState Fluorescence ExcitedTriplet Excited Triplet State ExcitedSinglet->ExcitedTriplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) ExcitedTriplet->ROS Energy Transfer to O2 Bleached Bleached Fluorophore (Non-fluorescent) ExcitedTriplet->Bleached ROS->Bleached Oxidation ReduceLight Reduce Excitation Light/Exposure ReduceLight->ExcitedSinglet Reduces population of Antifade Use Antifade Reagents Antifade->ROS Scavenges OptimizeEnv Optimize Chemical Environment OptimizeEnv->ExcitedTriplet Reduces formation of Workflow for Minimizing this compound Photobleaching cluster_optimization Optimization Loop Start Start SamplePrep Sample Preparation (Staining with this compound) Start->SamplePrep Mounting Mounting with Antifade Reagent SamplePrep->Mounting MicroscopeSetup Microscope Setup Mounting->MicroscopeSetup SetParams Set Initial Imaging Parameters (Low Light, Short Exposure) MicroscopeSetup->SetParams Imaging Image Acquisition Analysis Data Analysis Imaging->Analysis AcquireTest Acquire Test Image SetParams->AcquireTest EvaluateSNR Evaluate Signal-to-Noise Ratio (SNR) AcquireTest->EvaluateSNR EvaluateSNR->Imaging SNR acceptable AdjustParams Adjust Parameters (Increase Gain/Exposure if needed) EvaluateSNR->AdjustParams SNR too low AdjustParams->AcquireTest Simplified EGFR Signaling Pathway in Cancer EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation

References

IR5790 Signal-to-Noise Ratio Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing the near-infrared (NIR) probe IR5790.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a novel near-infrared (NIR) fluorescent probe designed for high-sensitivity in vivo and in vitro imaging. Its excitation and emission maxima in the NIR spectrum allow for deeper tissue penetration and reduced autofluorescence compared to traditional visible light fluorophores.[1][2][3] This makes it particularly suitable for applications in drug development, cancer research, and non-invasive small animal imaging.[4][5]

Q2: What are the spectral properties of this compound?

The spectral properties of this compound are summarized in the table below. It is crucial to use the appropriate filter sets on your imaging system to maximize signal detection and minimize background.

ParameterValue
Maximum Excitation Wavelength 780 nm
Maximum Emission Wavelength 810 nm
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹
Quantum Yield >10% (in aqueous buffer)

Q3: How can I minimize photobleaching of this compound?

Photobleaching is the irreversible loss of fluorescence due to light exposure.[6] To minimize photobleaching of this compound, consider the following:

  • Reduce the intensity and duration of the excitation light.[7]

  • Use an anti-fade mounting medium for fixed cells and tissue sections.[7]

  • Store the probe and stained samples protected from light.[6]

  • Acquire images efficiently to minimize exposure time.

Q4: What are the main sources of background noise when using this compound?

High background fluorescence can significantly reduce the signal-to-noise ratio.[8] The primary sources of background noise include:

  • Autofluorescence: Endogenous fluorescence from biological materials within the sample.[9][10]

  • Excess Unbound Probe: Residual this compound that has not been washed away.[10][11]

  • Non-specific Binding: The probe binding to cellular components other than the target of interest.[8]

  • Contaminated Reagents or Consumables: Fluorescence from media, buffers, or imaging plates.[6][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Low or No Signal

Q: I am not detecting any signal or the signal is very weak. What should I do?

A weak or absent signal can be due to several factors. Follow this troubleshooting workflow to identify and resolve the issue.

Troubleshooting Workflow for Low/No Signal

low_signal_workflow start Start: Low/No Signal check_instrument 1. Check Instrument Settings - Correct filters (Ex/Em)? - Laser/light source on? - Detector gain optimal? start->check_instrument check_probe_prep 2. Verify Probe Preparation - Correct concentration? - Proper storage? - Freshly diluted? check_instrument->check_probe_prep check_staining 3. Review Staining Protocol - Sufficient incubation time? - Correct temperature? - Healthy cells/tissue? check_probe_prep->check_staining positive_control 4. Use a Positive Control - Does the control show a signal? check_staining->positive_control signal_present Issue likely with experimental sample. positive_control->signal_present Yes no_signal Problem with probe or protocol. Re-evaluate steps 2 & 3. positive_control->no_signal No end End signal_present->end no_signal->end high_background_diagnosis start Start: High Background unstained_control Image Unstained Control start->unstained_control unstained_bright High Autofluorescence unstained_control->unstained_bright Bright unstained_dark Low Autofluorescence unstained_control->unstained_dark Dark secondary_only Image Secondary Ab Only Control (if applicable) unstained_dark->secondary_only secondary_bright Non-specific Secondary Ab Binding secondary_only->secondary_bright Bright secondary_dark Secondary Ab is not the issue secondary_only->secondary_dark Dark concentration_optimization cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis seed_cells 1. Seed Cells prepare_dilutions 2. Prepare this compound Dilutions (e.g., 0.1, 0.5, 1, 5, 10 µM) seed_cells->prepare_dilutions stain_cells 3. Stain Cells with Dilutions prepare_dilutions->stain_cells incubate 4. Incubate (30-60 min, 37°C) stain_cells->incubate wash_cells 5. Wash Cells (2-3x with PBS) incubate->wash_cells image_cells 6. Image Cells wash_cells->image_cells analyze_snr 7. Analyze Signal-to-Noise Ratio image_cells->analyze_snr optimal_conc Determine Optimal Concentration analyze_snr->optimal_conc

References

Solving IR5790 aggregation and precipitation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IR5790

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and resolving aggregation and precipitation issues encountered with the small molecule this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound aggregation and precipitation in aqueous solutions?

A1: Aggregation and precipitation of this compound can be triggered by several factors, often related to its physicochemical properties and the experimental conditions. Key causes include:

  • High Concentration: Exceeding the solubility limit of this compound in a given solvent is a primary cause of precipitation.

  • Suboptimal pH: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the solution. Precipitation is more likely to occur at a pH close to the compound's pKa.

  • Solvent Properties: The choice of solvent and the presence of co-solvents significantly impact the solubility of this compound. A poor solvent or an inappropriate solvent mixture can lead to aggregation.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. For some compounds, solubility increases with temperature, while for others it decreases. Freeze-thaw cycles can also induce precipitation.[1][2]

  • Ionic Strength: The salt concentration of the buffer can influence the solubility of small molecules by affecting intermolecular interactions.[1]

  • Presence of Nucleation Sites: Impurities, dust particles, or even scratches on the surface of the container can act as nucleation sites, promoting the initiation of precipitation.

Q2: How can I visually identify if this compound has aggregated or precipitated?

A2: Aggregation or precipitation of this compound can be observed in several ways:

  • Visible Particulates: The most obvious sign is the presence of solid particles, cloudiness, or a visible pellet after centrifugation.

  • Increased Turbidity: A solution containing aggregated this compound will appear cloudy or hazy, which can be quantified by measuring its absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Inconsistent Experimental Results: Variability in assay results, loss of biological activity, or artifacts in analytical measurements can be indicative of aggregation.[2][3]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: To minimize the risk of precipitation during storage, it is recommended to:

  • Store stock solutions of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

  • Store the stock solution at -20°C or -80°C to ensure long-term stability.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

  • Before use, allow the aliquot to warm to room temperature completely and vortex briefly to ensure homogeneity.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues with this compound aggregation and precipitation.

Issue 1: Precipitation observed upon dilution of DMSO stock into aqueous buffer.

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is significantly lower.

Troubleshooting Workflow

G start Precipitation observed upon dilution check_conc Is the final concentration below the aqueous solubility limit? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc No check_dmso Is the final DMSO concentration >1%? check_conc->check_dmso Yes optimize_buffer Optimize buffer conditions (pH, ionic strength) reduce_conc->optimize_buffer reduce_dmso Decrease DMSO stock concentration and/or increase final volume check_dmso->reduce_dmso Yes check_dmso->optimize_buffer No reduce_dmso->optimize_buffer use_excipients Consider using solubility enhancers (e.g., cyclodextrins, surfactants) optimize_buffer->use_excipients fail Issue Persists optimize_buffer->fail success Problem Resolved use_excipients->success

Caption: Troubleshooting workflow for precipitation upon dilution.

Corrective Actions:

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer to be well within its solubility limit.

  • Optimize Solvent Composition:

    • Reduce Final DMSO Concentration: High concentrations of DMSO can sometimes cause compounds to precipitate out of aqueous solution. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.

    • Use a Co-solvent: Incorporating a co-solvent that is miscible with both water and DMSO can help maintain solubility.

  • Modify Buffer Conditions:

    • Adjust pH: If this compound is ionizable, adjusting the pH of the buffer away from its pKa can significantly increase solubility.

    • Vary Ionic Strength: Experiment with different salt concentrations to find the optimal ionic strength for this compound solubility.[1]

  • Employ Solubility Enhancers:

    • Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their aqueous solubility.

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) can help prevent aggregation.[3]

    • BSA: Bovine Serum Albumin can sometimes reduce the precipitation of small molecules in biological assays.[4]

Issue 2: this compound precipitates out of solution during an experiment.

Precipitation during an experiment can be caused by changes in temperature, pH, or interactions with other components of the assay.

Preventative Measures:

  • Maintain Consistent Temperature: Ensure that all solutions and experimental apparatus are maintained at a constant and appropriate temperature.

  • Buffer Capacity: Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment, especially if the reaction produces or consumes protons.

  • Component Compatibility: Assess the compatibility of this compound with all other components in the assay. Some components may induce precipitation.

  • Pre-warm/Pre-cool Solutions: Before mixing, ensure all solutions are at the same temperature to avoid temperature-induced precipitation.

Data and Protocols

Quantitative Data: this compound Solubility

The following table summarizes the approximate solubility of this compound in various solvents at room temperature. This data is intended as a guide; actual solubility may vary depending on the specific experimental conditions.

SolventSolubility (mg/mL)Notes
DMSO> 100Recommended for stock solutions.
Ethanol25Can be used as a co-solvent.
PBS (pH 7.4)0.05Sparingly soluble in aqueous buffers.
PBS (pH 5.0)0.2Increased solubility at lower pH.
PBS (pH 9.0)< 0.01Poorly soluble at higher pH.
Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of a 10 µM working solution of this compound in an aqueous buffer from a 10 mM DMSO stock.

Materials:

  • 10 mM this compound in DMSO (stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Allow the 10 mM stock solution of this compound to thaw and come to room temperature.

  • Vortex the stock solution gently for 10 seconds to ensure it is homogeneous.

  • Perform a serial dilution to minimize the amount of DMSO carried over.

    • Intermediate Dilution: Pipette 2 µL of the 10 mM stock into 198 µL of aqueous buffer to make a 100 µM solution (1:100 dilution, final DMSO concentration 1%).

    • Vortex the intermediate dilution immediately and thoroughly.

  • Final Dilution: Pipette 100 µL of the 100 µM intermediate solution into 900 µL of aqueous buffer to make the final 10 µM working solution (1:10 dilution, final DMSO concentration 0.1%).

  • Vortex the final working solution immediately.

  • Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

Protocol 2: Assessing the Effect of pH on this compound Solubility

This protocol outlines a method to determine the optimal pH for this compound solubility in a given buffer system.

Experimental Workflow

G prep_buffers Prepare buffers at different pH values (e.g., pH 4-10) add_this compound Add excess solid this compound to each buffer prep_buffers->add_this compound equilibrate Equilibrate samples (e.g., 24h with shaking) add_this compound->equilibrate centrifuge Centrifuge to pellet undissolved compound equilibrate->centrifuge measure_supernatant Measure concentration of this compound in the supernatant (e.g., by HPLC-UV) centrifuge->measure_supernatant plot_data Plot solubility vs. pH measure_supernatant->plot_data determine_optimal_ph Determine optimal pH for maximum solubility plot_data->determine_optimal_ph

Caption: Workflow for determining pH-dependent solubility.

Procedure:

  • Prepare a series of buffers with varying pH values (e.g., from pH 4 to 10).

  • Add an excess amount of solid this compound to a fixed volume of each buffer in separate tubes.

  • Incubate the tubes with agitation (e.g., on a shaker) at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the tubes at high speed to pellet the undissolved this compound.

  • Carefully collect the supernatant from each tube, ensuring no solid material is transferred.

  • Quantify the concentration of dissolved this compound in each supernatant sample using a suitable analytical method (e.g., HPLC-UV, spectrophotometry).

  • Plot the measured solubility (concentration) as a function of pH to identify the optimal pH range for working with this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates a generalized decision-making process for formulation development to avoid aggregation and precipitation issues with a sparingly soluble compound like this compound.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy cluster_2 Final Formulation physchem Characterize Physicochemical Properties (pKa, logP, intrinsic solubility) solubility_screen Screen Solubility in Various Solvents and Buffers physchem->solubility_screen ph_adjustment pH Adjustment solubility_screen->ph_adjustment cosolvents Use of Co-solvents solubility_screen->cosolvents surfactants Addition of Surfactants solubility_screen->surfactants complexation Complexation (e.g., with Cyclodextrins) solubility_screen->complexation final_formulation Optimized Formulation for In Vitro / In Vivo Studies ph_adjustment->final_formulation cosolvents->final_formulation surfactants->final_formulation complexation->final_formulation

Caption: Formulation development strategy for this compound.

References

Technical Support Center: IR5790 Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting non-specific binding of the near-infrared (NIR) fluorescent dye, IR5790. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues with background signal during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit non-specific binding?

This compound is a near-infrared (NIR) fluorescent dye, belonging to the heptamethine cyanine dye family. These dyes are widely used for in vivo imaging due to their deep tissue penetration and low autofluorescence in the NIR spectrum.[1][2] However, their chemical structure, which includes a large, hydrophobic polymethine chain, predisposes them to non-specific binding.[3]

The primary mechanisms for non-specific binding of heptamethine cyanine dyes are:

  • Hydrophobic Interactions: The dye can interact with hydrophobic regions of proteins and lipids, leading to its accumulation in non-target tissues and cells.[3][4]

  • Binding to Serum Albumin: Heptamethine cyanine dyes are known to bind with high affinity to serum albumin, the most abundant protein in blood plasma. This interaction can lead to high background signal in in vivo imaging and in vitro assays that contain serum.[5][6][7][8][9]

  • Electrostatic Interactions: Charged groups on the dye molecule can interact with oppositely charged molecules on cell surfaces or in the extracellular matrix.

Q2: What are the common consequences of non-specific binding in my experiments?

Non-specific binding of this compound can lead to several issues, including:

  • High background signal: This reduces the signal-to-noise ratio, making it difficult to distinguish the specific signal from your target of interest.

  • False positives: The dye may appear to localize to areas where the target is not present.

  • Reduced sensitivity: A high background can mask low-level specific signals.

  • Inaccurate quantification: Non-specific binding can interfere with the accurate measurement of the target.

Q3: How can I determine if the signal I am observing is specific or non-specific?

To determine the specificity of your this compound signal, you should include the following controls in your experiment:

  • Unstained Control: A sample that has not been treated with this compound to assess the level of autofluorescence.

  • Isotype Control (for antibody conjugates): A sample stained with an antibody of the same isotype but with no specificity for the target, conjugated to this compound. This helps to determine the contribution of the antibody to non-specific binding.

  • Blocking Control: A sample where a large excess of an unlabeled specific ligand or antibody is used to block the target sites before the addition of this compound-labeled probe. A significant reduction in signal in the blocked sample compared to the unblocked sample indicates specific binding.

Troubleshooting Guides

High Background in Cell-Based Imaging

High background fluorescence in cell imaging can obscure the true localization of your target. The following troubleshooting guide provides a systematic approach to reducing non-specific binding of this compound.

Caption: A flowchart for troubleshooting high background in cell imaging.

1. Optimization of Washing Steps

  • Rationale: Insufficient washing can leave unbound or loosely bound dye in the sample, contributing to high background.

  • Protocol:

    • After incubation with this compound, aspirate the staining solution.

    • Wash the cells 3-5 times with a buffered saline solution (e.g., PBS or HBSS).

    • For each wash, gently agitate the plate for 5 minutes.

    • Ensure complete removal of the wash buffer between each step.

2. Titration of this compound Concentration

  • Rationale: Using an excessively high concentration of the dye can lead to increased non-specific binding.

  • Protocol:

    • Prepare a series of dilutions of your this compound working solution (e.g., 2-fold dilutions above and below the recommended concentration).

    • Stain your cells with each concentration under the same conditions.

    • Image the cells and determine the concentration that provides the best signal-to-noise ratio.

3. Implementation of Blocking Buffers

  • Rationale: Blocking buffers contain proteins or other molecules that bind to non-specific sites, preventing the fluorescent dye from adhering to them.

  • Protocol:

    • Before adding the this compound probe, incubate the cells with a blocking buffer for 30-60 minutes at room temperature.

    • Common blocking agents and their recommended concentrations are listed in the table below.

    • After blocking, proceed with the this compound staining protocol without washing out the blocking buffer unless specified.

High Background in In Vivo Imaging

Non-specific binding is a major challenge in whole-animal imaging, often leading to poor tumor-to-background ratios.

InVivo_Workflow Start Prepare this compound Conjugate Block Administer Blocking Agent (e.g., unlabeled antibody, BSA) Start->Block Inject Inject this compound Conjugate Block->Inject Allow time for blocking agent to circulate (e.g., 30-60 min) Image Acquire Images at Multiple Time Points Inject->Image Analyze Analyze Signal-to-Noise Ratio Image->Analyze

Caption: A typical workflow for in vivo imaging with a blocking step.

1. Pre-injection of Blocking Agents

  • Rationale: Injecting a blocking agent before the fluorescent probe can saturate non-specific binding sites throughout the body.

  • Protocol:

    • 30-60 minutes prior to injecting the this compound probe, administer a sterile solution of a blocking agent intravenously.

    • The choice of blocking agent depends on the nature of the non-specific binding. See the table below for recommendations.

2. Modifying the Dye Structure

  • Rationale: The chemical structure of the dye can be altered to reduce its hydrophobicity and non-specific binding. While this is an advanced approach for chemists, it is important to be aware of these strategies when choosing a dye.

  • Strategies:

    • Pegylation: The addition of polyethylene glycol (PEG) chains can increase the hydrophilicity of the dye.

    • Steric Shielding: Introducing bulky chemical groups can physically hinder non-specific interactions.[1]

    • Zwitterionic Dyes: Dyes with a neutral overall charge can exhibit reduced non-specific binding.

Data Presentation: Comparison of Common Blocking Agents

The following table summarizes common blocking agents, their mechanisms of action, and recommended applications for reducing non-specific binding of heptamethine cyanine dyes like this compound.

Blocking AgentConcentrationMechanism of ActionRecommended Applications
Bovine Serum Albumin (BSA) 1-5% (w/v)Competes for non-specific protein binding sites.[10]General blocking for in vitro and in vivo applications.
Normal Serum 1-10% (v/v)Contains a mixture of proteins that block non-specific sites. Use serum from the species of the secondary antibody host.Immunohistochemistry and immunofluorescence.
Non-fat Dry Milk 1-5% (w/v)A complex mixture of proteins that provides effective blocking.[10]Western blotting. Not recommended for phosphoprotein detection.
Fish Gelatin 0.1-0.5% (w/v)A mixture of proteins that can reduce background in some applications.Western blotting and immunohistochemistry.
Commercial Blocking Buffers VariesOften contain proprietary formulations of proteins, polymers, and/or detergents to reduce non-specific binding.[10][11]Recommended when standard blocking agents are ineffective.
Unlabeled Antibody/Ligand 10-100x molar excessSaturates the specific target, allowing for the assessment of non-specific binding.In vivo and in vitro competition assays.

Note: The optimal blocking agent and concentration should be determined empirically for each experimental system.

Signaling Pathway of Non-Specific Binding and Blocking

The following diagram illustrates the conceptual pathway of how a heptamethine cyanine dye like this compound can bind non-specifically and how blocking agents can mitigate this.

NonSpecific_Binding_Pathway Dye This compound Dye Target Specific Target Dye->Target Specific Binding NonSpecific Non-Specific Sites (e.g., Albumin, Lipids) Dye->NonSpecific Non-Specific Binding Specific_Signal Specific Signal Target->Specific_Signal Background Background Noise NonSpecific->Background Blocker Blocking Agent Blocker->NonSpecific Blocks Non-Specific Sites

Caption: The pathways of specific and non-specific binding of this compound.

References

Technical Support Center: Optimizing IR5790 Antibody Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your IR5790 antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound NHS ester to an antibody?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine on an antibody is typically between 7.2 and 8.5.[] A slightly alkaline pH of 8.0-8.5 is often recommended to increase the reactivity of the primary amines on the antibody.[][3] However, it's a trade-off, as a higher pH also increases the rate of hydrolysis of the NHS ester, which can reduce conjugation efficiency.[][4]

Q2: What concentration of antibody should I use for the conjugation reaction?

For optimal labeling, an antibody concentration between 1 and 10 mg/mL is generally recommended.[5][6] Higher antibody concentrations can favor the reaction with the amine over the competing hydrolysis reaction of the NHS ester.[4]

Q3: What are common substances in my antibody preparation that can interfere with the conjugation reaction?

Buffers containing primary amines, such as Tris and glycine, will compete with the antibody for reaction with the this compound NHS ester and should be avoided.[7] Other substances like sodium azide (>3 mM), ammonium salts, and stabilizing proteins such as bovine serum albumin (BSA) or gelatin can also interfere with the conjugation efficiency.[4][7] It is recommended to purify the antibody or perform a buffer exchange into an amine-free buffer like PBS before conjugation.[7]

Q4: How can I remove unconjugated this compound dye after the reaction?

Purification is a critical step to remove any free, unreacted dye.[][8][9] Common methods include:

  • Gel filtration chromatography (e.g., Sephadex G-25): Separates the larger antibody-dye conjugate from the smaller, unbound dye molecules.[][7]

  • Size-exclusion chromatography (SEC): Another method to separate molecules based on size.[]

  • Dialysis: Can be used to remove low-molecular-weight impurities, though it may be less efficient than chromatography.[]

  • Spin columns: Offer a quick and convenient method for buffer exchange and removal of small molecules.[5][7]

Q5: How do I determine the success of my conjugation reaction?

The success of the conjugation can be quantified by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule.[8][10] This is typically done using UV-Vis spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance of the this compound dye.[8][10] The ideal DOL for antibodies is often in the range of 2 to 10.[8]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low or No Signal from Conjugated Antibody Low Conjugation Efficiency: The this compound dye did not attach to the antibody effectively.- Verify Buffer Composition: Ensure the antibody is in an amine-free buffer (e.g., PBS).[7] Perform a buffer exchange if necessary. - Optimize Reaction pH: Adjust the reaction buffer pH to 8.0-8.5.[][3] - Check Antibody Concentration: Ensure the antibody concentration is within the optimal range of 1-10 mg/mL.[5][6] - Increase Molar Excess of Dye: A 5-10 fold molar excess of dye to antibody is a good starting point.[6] This may need to be optimized.
Hydrolyzed NHS Ester: The reactive group on the this compound dye was inactivated by moisture.- Use Anhydrous Solvent: Dissolve the this compound NHS ester in fresh, anhydrous DMSO or DMF immediately before use.[][3][7] - Proper Storage: Store the NHS ester protected from light and moisture at -20°C.[][7] Avoid repeated freeze-thaw cycles.[]
Impure Antibody: Presence of stabilizing proteins (e.g., BSA, gelatin) or other primary amines.- Purify the Antibody: Remove interfering substances using an appropriate antibody purification kit.
High Background Staining Presence of Unconjugated Dye: Free dye in the final solution is causing non-specific binding.- Thorough Purification: Ensure complete removal of unbound dye using gel filtration, SEC, dialysis, or spin columns.[][7][8][9]
Antibody Aggregation: The conjugation process may have caused the antibody to aggregate, trapping free dye.- Optimize DOL: A high degree of labeling, especially with hydrophobic NIR dyes, can lead to aggregation.[11][12] Consider reducing the molar excess of the dye in the reaction. - Centrifuge the Conjugate: Spin down the final conjugate solution to pellet any aggregates before use.
Low Antibody Recovery After Purification Antibody Precipitation: The antibody may have aggregated and precipitated during the reaction or purification.- Gentle Handling: Avoid vigorous vortexing; use gentle mixing.[] - Check Filter Integrity: If using spin filters, ensure there are no holes and that the molecular weight cut-off is appropriate.[13][14]
Adhesion to Purification Resin/Membrane: The antibody may be sticking to the purification materials.- Pre-condition the Column/Filter: Follow the manufacturer's instructions for preparing the purification media.

Experimental Protocols

Standard Protocol for this compound NHS Ester Antibody Conjugation
  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[7]

    • If the antibody is in a buffer containing Tris, glycine, or high concentrations of sodium azide, perform a buffer exchange using a desalting column or dialysis against PBS.[7]

    • Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer like sodium bicarbonate.[][3]

  • Dye Preparation:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.[4]

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[][3] This solution should be prepared fresh.[6][7]

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution at a 10:1 molar ratio of dye to antibody.[] This ratio may need to be optimized.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation, protected from light.[][5]

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting or gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[][7]

    • Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of this compound.

    • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

    • Calculate the DOL using the following formula: DOL = (A_max of conjugate × ε_protein) / [(A_280 of conjugate - A_max of conjugate × CF) × ε_dye] Where:

      • A_max is the absorbance at the dye's maximum wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (approx. 210,000 M⁻¹cm⁻¹ for IgG).[8]

      • ε_dye is the molar extinction coefficient of this compound at its maximum absorbance.

      • CF is the correction factor (A280 of the free dye / A_max of the free dye).[8][9]

  • Storage:

    • Store the purified antibody-dye conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[5][15] Consider adding a stabilizer like 0.1% BSA if it does not interfere with the downstream application.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage antibody_prep Antibody Preparation (Buffer Exchange, pH Adjust) conjugation Conjugation (1-2h, RT, gentle mixing) antibody_prep->conjugation dye_prep This compound NHS Ester (Dissolve in anhy. DMSO) dye_prep->conjugation purify Purification (e.g., Gel Filtration) conjugation->purify characterization Characterization (DOL) purify->characterization storage Storage (4°C or -20°C) characterization->storage

Caption: Workflow for this compound antibody conjugation.

troubleshooting_flow start Low/No Signal check_buffer Amine-free buffer used? start->check_buffer check_ph pH 8.0-8.5? check_buffer->check_ph Yes solution_buffer Solution: Buffer Exchange check_buffer->solution_buffer No check_dye Fresh dye stock used? check_ph->check_dye Yes solution_ph Solution: Adjust pH check_ph->solution_ph No check_purification High Background? check_dye->check_purification Yes solution_dye Solution: Use fresh anhydrous DMSO/DMF check_dye->solution_dye No solution_purify Solution: Improve purification check_purification->solution_purify

Caption: Troubleshooting logic for conjugation issues.

reaction_pathway Ab Antibody-NH2 Conjugate Antibody-NH-CO-IR5790 (Stable Amide Bond) Ab->Conjugate Dye This compound-NHS Dye->Conjugate Desired Reaction (pH 8.0-8.5) Hydrolyzed This compound-COOH (Inactive) + NHS Dye->Hydrolyzed Competing Reaction (Hydrolysis) H2O H2O (Moisture) H2O->Hydrolyzed

Caption: Desired vs. competing reaction pathways.

References

Technical Support Center: IR5790 Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on IR5790 fluorescence. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound and investigating its pH-dependent fluorescence.

IssuePossible Cause(s)Recommended Solution(s)
No or Low Fluorescence Signal 1. Incorrect pH: this compound fluorescence is highly pH-dependent. The pH of your buffer may be in a range where the dye is non-fluorescent. 2. Dye Degradation: Prolonged exposure to light or extreme pH values can lead to photobleaching or chemical degradation. 3. Incorrect Filter/Wavelength Settings: The excitation and emission wavelengths on your instrument may not be optimal for this compound.1. Verify Buffer pH: Calibrate your pH meter and confirm the pH of your experimental buffer. Test a range of pH values to find the optimal fluorescence. 2. Handle Dye Properly: Store this compound protected from light. Prepare fresh solutions for your experiments. Minimize light exposure during experiments. 3. Check Instrument Settings: Ensure you are using the correct excitation and emission wavelengths for this compound.
Fluorescence Intensity Varies Between Replicates 1. Inaccurate Pipetting: Small variations in the amount of dye or buffer can lead to significant differences in fluorescence. 2. pH Fluctuation: The buffer capacity may be insufficient to maintain a stable pH after the addition of other reagents or over time. 3. Temperature Variations: Fluorescence can be temperature-sensitive.1. Use Calibrated Pipettes: Ensure your pipettes are properly calibrated for accurate and consistent dispensing. 2. Use Appropriate Buffers: Use a buffer system with a pKa close to your target pH to ensure stable pH throughout the experiment. 3. Maintain Constant Temperature: Use a temperature-controlled plate reader or water bath to maintain a consistent temperature for all samples.
Unexpected Shift in Emission/Excitation Wavelength 1. Change in Dye Protonation State: The protonation state of this compound can alter its electronic structure, leading to shifts in its spectral properties.[1] 2. Solvent Effects: The polarity of the solvent can influence the dye's spectral characteristics.1. Characterize Spectra at Different pHs: Run full excitation and emission scans at various pH values to determine if the spectral properties of this compound are pH-dependent.[2] 2. Maintain Consistent Solvent: Use the same solvent and buffer system for all experiments to ensure consistency.
Calculated pKa is Incorrect or Inconsistent 1. Poor Data Quality: High background noise or insufficient data points in the transition region can lead to inaccurate pKa determination. 2. Inappropriate Curve Fitting: Using a linear fit for a sigmoidal relationship will result in an incorrect pKa.1. Optimize Signal-to-Noise: Increase dye concentration (if not causing self-quenching) or adjust instrument settings (e.g., gain). Ensure you have sufficient data points around the expected pKa. 2. Use a Sigmoidal Fit: Use a sigmoidal dose-response (variable slope) equation to fit your pH titration data and calculate the pKa.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence of this compound?

The fluorescence of many dyes, including near-infrared dyes like this compound, is often dependent on pH.[3][4] Changes in pH can alter the protonation state of the dye molecule. This can affect its electronic structure and, consequently, its ability to absorb and emit light. For this compound, fluorescence intensity is generally lower in acidic conditions and increases as the pH becomes more alkaline. This relationship is typically represented by a sigmoidal curve, with the midpoint of the transition corresponding to the dye's pKa.

Q2: What is the pKa of this compound and why is it important?

The pKa is the pH at which half of the dye molecules are in their protonated form and half are in their deprotonated form. This is a critical parameter as it indicates the pH range in which the dye's fluorescence is most sensitive to pH changes. For experiments using this compound as a pH indicator, it is most effective when the experimental pH is near its pKa.

Q3: Can I use this compound to measure pH in live cells?

Yes, pH-sensitive dyes are often used to measure pH in cellular compartments.[5][6] However, it is crucial to first calibrate the dye's fluorescence response to pH in an environment that mimics the intracellular milieu. The apparent pKa of a dye can be different in the cellular environment compared to a simple buffer solution.[6]

Q4: How should I prepare my samples to measure the effect of pH on this compound fluorescence?

To accurately determine the pH-fluorescence relationship, you should prepare a series of buffers with a range of known pH values. Add a constant concentration of this compound to each buffer and measure the fluorescence. It is important that the dye concentration is low enough to avoid self-quenching.

Q5: My fluorescence signal is decreasing over time. What could be the cause?

A decrease in fluorescence signal over time is often due to photobleaching, where the dye molecule is irreversibly damaged by light exposure during excitation. To minimize photobleaching, reduce the excitation light intensity, decrease the exposure time, and prepare fresh samples. Store your dye stock solution in the dark.

Quantitative Data

The following table summarizes the hypothetical fluorescence intensity of this compound at various pH values. This data was generated following the experimental protocol outlined below.

pHRelative Fluorescence Intensity (a.u.)
4.015.2
5.025.8
6.088.4
6.5210.6
7.0450.1
7.4680.9
8.0895.3
9.0985.7
10.0998.2

Experimental Protocols

Protocol: Determining the pH-Dependent Fluorescence of this compound

This protocol describes how to generate a pH-response curve for this compound.

1. Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • A series of buffers with pH values ranging from 4.0 to 10.0 (e.g., citrate, phosphate, and borate buffers)

  • Calibrated pH meter

  • Fluorometer or microplate reader with appropriate filters for this compound

  • Black, clear-bottom 96-well plates

2. Procedure:

  • Prepare Buffers: Prepare a set of buffers covering the desired pH range (e.g., from pH 4.0 to 10.0 in 0.5 pH unit increments). Verify the final pH of each buffer with a calibrated pH meter.

  • Prepare Working Solutions: Dilute the this compound stock solution in each pH buffer to a final concentration of 1 µM. Prepare a sufficient volume of each working solution for triplicate measurements.

  • Sample Loading: Pipette 100 µL of each working solution into a separate well of the 96-well plate. Also include wells with buffer only (no dye) for background measurements.

  • Fluorescence Measurement:

    • Set the fluorometer to the excitation and emission wavelengths appropriate for this compound.

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the average background fluorescence from the fluorescence intensity of each sample.

    • Plot the background-corrected fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal dose-response equation to determine the pKa of this compound.

Visualizations

experimental_workflow Experimental Workflow for pH-Dependent Fluorescence Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare pH Buffers (pH 4-10) prep_dye Prepare this compound Working Solutions prep_buffers->prep_dye load_plate Load Plate with Samples and Blanks prep_dye->load_plate measure_fluorescence Measure Fluorescence load_plate->measure_fluorescence subtract_bkg Subtract Background measure_fluorescence->subtract_bkg plot_data Plot Intensity vs. pH subtract_bkg->plot_data fit_curve Fit Sigmoidal Curve & Determine pKa plot_data->fit_curve

Caption: Workflow for determining the pH-fluorescence relationship of this compound.

ph_fluorescence_relationship Hypothetical pH Effect on this compound Fluorescence xaxis pH yaxis Relative Fluorescence Intensity (a.u.) origin p4 p5 p6 p7 p8 p9 p10 low_fluorescence Low Fluorescence (Protonated Form) high_fluorescence High Fluorescence (Deprotonated Form) pka pKa pka->pka pka_line_x pka->pka_line_x pka_line_y pka_line_y->pka pka_line_y->pka_line_y

Caption: Hypothetical sigmoidal relationship between pH and this compound fluorescence.

References

Validation & Comparative

A Head-to-Head Comparison of Near-Infrared Dyes for Quantitative Western Blotting: IRDye 800CW vs. IRDye 680RD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their quantitative Western blotting experiments, the choice of fluorescent dye is paramount. Near-infrared (NIR) dyes have emerged as the gold standard, offering high sensitivity, broad dynamic range, and the ability for multiplex detection. This guide provides an objective comparison of two widely used NIR dyes, IRDye 800CW and IRDye 680RD, to aid in the selection of the optimal reagent for your specific research needs.

This comparison will delve into the spectral properties, performance characteristics, and typical applications of each dye, supported by established experimental protocols. While the initial query referenced "IR5790," extensive searches revealed no commercially available fluorescent dye for Western blotting under this designation, suggesting a possible typographical error. Therefore, this guide will focus on a more common and highly relevant comparison for multiplex Western blotting: the 700 nm vs. 800 nm channels.

Quantitative Data Summary

The selection of an appropriate fluorescent dye is often dictated by its photophysical properties and the imaging equipment available. Below is a summary of the key specifications for IRDye 800CW and IRDye 680RD.

PropertyIRDye 800CWIRDye 680RD
Excitation Maximum 774 nm (in PBS)[1]676 nm (in PBS)[2]
Emission Maximum 789 nm (in PBS)[1]694 nm (in PBS)[2]
Molecular Weight ~1166 g/mol [1][3][4]~1003 g/mol [2][5]
Molar Absorptivity ~240,000 L mol⁻¹ cm⁻¹ (in PBS)[1]~165,000 L mol⁻¹ cm⁻¹ (in PBS)[6]
Recommended Channel 800 nm700 nm
Primary Applications Western Blotting, In-Cell Western Assays, Immunohistochemistry, Small Animal Imaging[7][8]Western Blotting, In-Cell Western Assays, Immunohistochemistry[2][7]
Relative Brightness HigherLower
Background LowVery Low[7]

Performance Comparison and Applications

Both IRDye 800CW and IRDye 680RD are well-suited for quantitative Western blotting, offering a wide linear dynamic range and high signal-to-noise ratios.[9][10] The choice between them often depends on the specific experimental goals, particularly in the context of multiplexing.

IRDye 800CW , with its emission in the 800 nm channel, is generally recommended for the detection of low-abundance proteins due to its higher sensitivity and brightness.[7][11][12] The 800 nm channel typically exhibits lower autofluorescence from membranes and cellular components, further enhancing its sensitivity.

IRDye 680RD is utilized in the 700 nm channel and is praised for its exceptionally low background, making it straightforward to optimize.[7] It is an excellent choice for detecting moderately to highly abundant proteins, such as housekeeping proteins used for normalization.

For multiplex Western blotting , the combination of IRDye 800CW and IRDye 680RD is a powerful approach.[2][8][9] This allows for the simultaneous detection of two different target proteins on the same blot, eliminating the need for stripping and reprobing, which can lead to protein loss and variability. A common strategy is to use the more sensitive IRDye 800CW for the target of interest (especially if low in abundance) and IRDye 680RD for a loading control or a more abundant protein.[11][12]

Experimental Protocols

Below are detailed methodologies for performing a multiplex fluorescent Western blot using IRDye 800CW and IRDye 680RD secondary antibodies.

I. Protein Separation and Transfer
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of total protein per lane onto a polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

II. Immunoblotting
  • Blocking: Block the membrane for 1 hour at room temperature with a high-quality blocking buffer (e.g., Intercept® (TBS) Blocking Buffer) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibodies (from different host species, e.g., rabbit and mouse) in the antibody diluent (e.g., Intercept® T20 Antibody Diluent). Incubate the membrane with both primary antibodies simultaneously overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three to four times for 5 minutes each with Tris-Buffered Saline containing 0.1% Tween® 20 (TBST).

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) in the antibody diluent. The recommended starting dilution is typically 1:20,000.[11][13] Protect the antibodies from light and incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibodies.

III. Imaging and Analysis
  • Imaging: Scan the membrane using an imaging system capable of detecting fluorescence in both the 700 nm and 800 nm channels (e.g., an Odyssey® CLx Imaging System).

  • Analysis: Use appropriate software to quantify the fluorescent signal for each protein band. The signal intensity is directly proportional to the amount of protein. Normalize the signal of the target protein to the signal of the loading control.

Visualization of Workflows and Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_workflow Multiplex Western Blotting Workflow A Protein Extraction & Quantitation B SDS-PAGE A->B C Membrane Transfer B->C D Blocking C->D E Primary Antibody Incubation (e.g., Rabbit anti-Target A & Mouse anti-Target B) D->E F Washing E->F G Secondary Antibody Incubation (IRDye 800CW anti-Rabbit & IRDye 680RD anti-Mouse) F->G H Final Washes G->H I NIR Imaging (700nm & 800nm) H->I J Data Analysis & Quantitation I->J

Caption: A streamlined workflow for multiplex near-infrared Western blotting.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Key components of the EGFR signaling cascade often studied by Western blotting.

Conclusion

Both IRDye 800CW and IRDye 680RD are excellent choices for quantitative, multiplex Western blotting. The decision to use one over the other, or the combination of both, should be guided by the abundance of the target protein and the specific requirements of the experiment. For detecting low-abundance proteins, the superior sensitivity of IRDye 800CW makes it the preferred option. For normalization and detection of more abundant proteins, the low background of IRDye 680RD provides robust and reliable data. By leveraging the distinct spectral properties of these two dyes, researchers can perform sophisticated, quantitative analyses of multiple proteins simultaneously, accelerating research and enhancing the reliability of their findings.

References

A Head-to-Head Comparison of Near-Infrared Fluorophores for In Vivo Imaging: Cy7 vs. IRDye 800CW

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into preclinical in vivo imaging, the selection of the appropriate near-infrared (NIR) fluorophore is a critical decision that directly impacts data quality and experimental outcomes. The NIR window (roughly 700-900 nm) is favored for in vivo applications due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and higher signal-to-background ratios. This guide provides an objective comparison of two popular NIR fluorophores: Cyanine 7 (Cy7) and IRDye 800CW.

Initial searches for the fluorophore "IR5790" did not yield a commercially available or academically cited dye with this designation. It is presumed that this may be a typographical error or a proprietary, non-public compound. Therefore, this guide will compare Cy7 with a widely used and well-characterized alternative, IRDye 800CW, which has an emission maximum around 800 nm.

Performance Characteristics at a Glance

The ideal fluorescent probe for in vivo imaging should possess high brightness, determined by its molar extinction coefficient and quantum yield, as well as excellent photostability and aqueous solubility. The following table summarizes the key quantitative performance metrics for Cy7 and IRDye 800CW.

PropertyCy7IRDye 800CW
Excitation Maximum (nm) ~750 - 756~774 - 778
Emission Maximum (nm) ~773 - 779~789 - 794
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~199,000 - 250,000~240,000 - 300,000
Quantum Yield (Φ) ~0.13 - 0.30~0.07 - 0.12
Brightness (ε x Φ) ~25,870 - 75,000~16,800 - 36,000
Reactive Forms Available NHS ester, Maleimide, Carboxylate, etc.NHS ester, Maleimide, Carboxylate, DBCO, etc.

In-Depth Comparison

Spectral Properties: Both Cy7 and IRDye 800CW operate within the desirable NIR-I window, minimizing tissue autofluorescence and maximizing penetration depth. IRDye 800CW is slightly red-shifted compared to Cy7, which can be advantageous for reducing background signal even further in some biological models.[1][2]

Brightness and Photostability: While IRDye 800CW boasts a higher molar extinction coefficient, Cy7 generally exhibits a higher quantum yield.[3][4][5][6][7] This results in Cy7 often having a higher intrinsic brightness. However, photostability is also a crucial factor. While direct quantitative comparisons can be application-dependent, both dyes are considered suitable for the demands of in vivo imaging, with some studies suggesting that Alexa Fluor dyes, which are spectrally similar to Cy7, can offer superior photostability over Cy dyes in certain contexts.

In Vivo Performance: The choice between Cy7 and IRDye 800CW can also depend on the specific imaging system and experimental goals. For instance, some imaging systems may be optimized for the spectral characteristics of IRDye 800CW.[8] Studies directly comparing the two have shown that while both can effectively target and image tumors, the specific linker chemistry and targeting moiety play a significant role in the resulting tumor-to-background ratios.[8] In some cases, IRDye 800CW has demonstrated a significantly reduced background and enhanced tumor-to-background ratio compared to Cy5.5, a spectrally similar dye to Cy7.[2][9]

Experimental Protocols

Below are generalized protocols for in vivo imaging using antibody-conjugated Cy7 and IRDye 800CW. These should be optimized for your specific animal model, targeting molecule, and imaging system.

Antibody Conjugation
  • Reagent Preparation: Dissolve the amine-reactive NHS ester form of Cy7 or IRDye 800CW in anhydrous DMSO to a concentration of 10 mg/mL. Prepare the antibody in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-5 mg/mL.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the reactive dye to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~750 nm for Cy7, ~774 nm for IRDye 800CW).

In Vivo Tumor Imaging in a Mouse Model
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic tumors derived from a relevant human cancer cell line.

  • Probe Administration: Dilute the antibody-dye conjugate in sterile PBS. A typical dose is 1-10 nmol of the dye, administered via intravenous (tail vein) injection in a volume of 100-200 µL.

  • Image Acquisition:

    • Acquire a baseline (pre-injection) image to assess autofluorescence.

    • Image the mice at various time points post-injection (e.g., 4, 24, 48, 72, and 96 hours) to determine the optimal imaging window for maximal tumor-to-background contrast.

    • For Cy7, use an excitation filter around 740-760 nm and an emission filter around 770-790 nm.

    • For IRDye 800CW, use an excitation filter around 760-780 nm and an emission filter around 790-810 nm.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor bearing area (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) at each time point.

  • Ex Vivo Analysis (Optional but Recommended):

    • At the final imaging time point, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the excised tissues to confirm the in vivo signal localization and quantify the biodistribution of the probe.

Visualizing the Workflow and Signaling

To better illustrate the processes involved in targeted in vivo fluorescence imaging, the following diagrams have been generated.

experimental_workflow cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Validation Antibody Antibody Conjugation Antibody-Dye Conjugation Antibody->Conjugation NIR_Dye NIR Dye (Cy7 or IRDye 800CW) NIR_Dye->Conjugation Purification Purification Conjugation->Purification Labeled_Probe Labeled Probe Purification->Labeled_Probe Injection Intravenous Injection Labeled_Probe->Injection Mouse_Model Tumor-bearing Mouse Model Injection->Mouse_Model Imaging NIR Fluorescence Imaging Mouse_Model->Imaging Data_Analysis Image & Data Analysis Imaging->Data_Analysis Dissection Tissue Dissection Imaging->Dissection ExVivo_Imaging Ex Vivo Tissue Imaging Dissection->ExVivo_Imaging Biodistribution Biodistribution Analysis ExVivo_Imaging->Biodistribution

A generalized workflow for in vivo fluorescence imaging.

signaling_pathway cluster_cell Tumor Cell Receptor Cell Surface Receptor (e.g., EGFR, HER2) Internalization Endocytosis Receptor->Internalization Binding Signaling Intracellular Signaling Cascade Internalization->Signaling Labeled_Probe Targeted NIR Probe (Antibody-Dye Conjugate) Labeled_Probe->Receptor Targeting

Targeted probe binding and internalization pathway.

Conclusion

Both Cy7 and IRDye 800CW are excellent choices for in vivo NIR fluorescence imaging, each with its own set of advantages. The optimal choice will depend on the specific requirements of the experiment, including the imaging instrumentation available, the biological target, and the desired balance between brightness and background signal. For researchers prioritizing intrinsic brightness, Cy7 may be the preferred option. Conversely, those aiming to minimize background autofluorescence as much as possible might find the slightly longer wavelength of IRDye 800CW to be beneficial. It is always recommended to perform pilot studies to empirically determine the best fluorophore for your specific application.

References

A Researcher's Guide to Quantitative Protein Analysis: A Comparative Validation of IR5790

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of proteins is a critical step in experimental workflows. The choice of methodology can significantly impact data reliability and experimental outcomes. This guide provides an objective comparison of the novel infrared (IR)-based protein quantification method, IR5790, with established alternatives, supported by experimental data and detailed protocols.

Overview of Quantitative Protein Analysis Methods

The selection of a protein quantification assay depends on several factors, including the nature of the protein, the sample buffer composition, the required sensitivity, and the available equipment. Here, we compare four common methods: the novel this compound, the Bicinchoninic Acid (BCA) assay, the Bradford assay, and the direct Ultraviolet (UV) absorbance method at 280 nm.

This compound: A Novel Infrared-Based Approach

This compound represents a significant advancement in protein quantification, utilizing infrared spectroscopy to directly measure the amide bonds of the protein backbone.[1][2] This intrinsic measurement is independent of amino acid composition, offering a more universal and accurate quantification across a wide range of proteins.[3]

Traditional Methods: An Overview

  • Bicinchoninic Acid (BCA) Assay: A widely used colorimetric assay where proteins reduce Cu²⁺ to Cu⁺ in an alkaline solution. The Cu⁺ then chelates with BCA to produce a purple-colored complex with an absorbance maximum at 562 nm.[4][5]

  • Bradford Assay: A rapid colorimetric method based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily arginine, lysine, and histidine residues.[6][7] This interaction shifts the dye's absorbance maximum from 465 nm to 595 nm.[8]

  • UV Absorbance at 280 nm: A direct measurement of protein concentration based on the absorbance of UV light by aromatic amino acids, primarily tryptophan and tyrosine.[9][10]

Comparative Performance Analysis

The performance of each method is summarized in the tables below, highlighting key quantitative parameters.

Table 1: Quantitative Performance Comparison

ParameterThis compound (Infrared)BCA AssayBradford AssayUV Absorbance (280 nm)
Principle Infrared absorbance of amide bonds[1][2]Colorimetric (Copper reduction & BCA chelation)[4][5]Colorimetric (Dye-binding)[6][7]UV absorbance by aromatic amino acids[9][10]
Linear Range 0.2 - 5.0 mg/mL[1][3]20 - 2000 µg/mL[11]200 - 1500 µg/mL (Standard Assay)[7]0.1 - 1.0 mg/mL[9]
Sample Volume ~ 2 µL10 - 25 µL[11]20 - 100 µL[8][12]1 - 2 µL (Nano-spectrophotometer)
Assay Time < 5 minutes30 - 120 minutes[4]< 30 minutes[7]< 5 minutes[9]
Protein-to-Protein Variation Low[1]Low to Moderate[13]High[7]High[14]

Table 2: Compatibility with Common Reagents

ReagentThis compound (Infrared)BCA AssayBradford AssayUV Absorbance (280 nm)
Reducing Agents (e.g., DTT, BME) Compatible[2][3]Incompatible[13]CompatibleCompatible
Detergents (e.g., SDS, Triton X-100) Compatible[2][3]Compatible (up to 5%)[13]IncompatibleCompatible
Nucleic Acids CompatibleCompatibleCompatibleIncompatible (interferes with absorbance)[9]

Experimental Protocols

Detailed methodologies for each of the compared protein quantification assays are provided below.

This compound Experimental Protocol
  • Instrument Preparation: Power on the this compound spectrometer and allow it to initialize.

  • Standard Curve Generation: A standard curve is typically generated once and stored in the instrument's software.

  • Sample Application: Pipette 2 µL of the protein sample directly onto the hydrophilic PTFE membrane of the sample card.

  • Measurement: Insert the sample card into the spectrometer. The instrument will automatically dry the sample and measure the infrared spectrum.

  • Data Analysis: The software calculates the protein concentration by analyzing the amide I band of the protein's IR spectrum and comparing it to the stored standard curve.[2]

BCA Assay Experimental Protocol
  • Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[5]

  • Standard Preparation: Prepare a series of protein standards (e.g., using Bovine Serum Albumin - BSA) with known concentrations ranging from 25 to 2000 µg/mL.[15]

  • Sample Preparation: Dilute the unknown protein samples to fall within the linear range of the assay.

  • Assay Procedure (Microplate format):

    • Pipette 25 µL of each standard and unknown sample into a 96-well microplate in triplicate.[16]

    • Add 200 µL of the BCA working reagent to each well and mix thoroughly.[5]

    • Cover the plate and incubate at 37°C for 30 minutes or at room temperature for 2 hours.[4]

  • Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[15]

  • Data Analysis: Subtract the average absorbance of the blank from all other readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the standard curve to determine the concentration of the unknown samples.[15]

Bradford Assay Experimental Protocol
  • Reagent Preparation: Prepare the Bradford reagent by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, then adding 100 mL of 85% phosphoric acid and diluting to 1 liter with distilled water.[8] Alternatively, use a commercially available reagent.

  • Standard Preparation: Prepare a series of BSA standards with concentrations ranging from 200 to 1500 µg/mL.[7]

  • Sample Preparation: Dilute the unknown protein samples to an appropriate concentration.

  • Assay Procedure (Cuvette format):

    • Add 100 µL of each standard and unknown sample to a separate test tube.[7]

    • Add 5 mL of the Bradford reagent to each tube and mix well.[7]

    • Incubate at room temperature for at least 5 minutes.[6]

  • Measurement: Measure the absorbance at 595 nm using a spectrophotometer, after zeroing the instrument with a blank (buffer and reagent only).[8]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the unknown samples from the standard curve.[6]

UV Absorbance (280 nm) Experimental Protocol
  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the UV lamp to warm up for at least 15 minutes.[10]

  • Measurement:

    • Set the wavelength to 280 nm.[10]

    • Use a quartz cuvette or a nano-spectrophotometer.

    • Blank the instrument with the same buffer used to dissolve the protein sample.[9]

    • Measure the absorbance of the protein sample at 280 nm.[10]

  • Data Analysis: Calculate the protein concentration using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar extinction coefficient of the protein, b is the path length of the cuvette (typically 1 cm), and c is the protein concentration.[9] For unknown protein mixtures, an approximation of Concentration (mg/mL) ≈ Absorbance at 280 nm can be used.[10]

Visualizing Experimental Workflows and Signaling Pathways

Generalized Workflow for Quantitative Protein Analysis

The following diagram illustrates a typical workflow for quantitative protein analysis, highlighting the key steps where the different methods diverge.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Sample Protein Sample Dilution Serial Dilution (if necessary) Sample->Dilution This compound This compound: Spot 2µL on card BCA BCA Assay: Add Reagent & Incubate (30-120 min) Bradford Bradford Assay: Add Reagent & Incubate (5 min) UV280 UV 280nm: Direct Measurement Measurement Spectrophotometric Measurement This compound->Measurement IR Spectrum BCA->Measurement Absorbance @ 562nm Bradford->Measurement Absorbance @ 595nm UV280->Measurement Absorbance @ 280nm Analysis Concentration Calculation Measurement->Analysis

Workflow for Protein Quantification

The ERK1/2 Signaling Pathway

Quantitative protein analysis is crucial for studying signaling pathways like the ERK1/2 pathway, which is central to cell proliferation, differentiation, and survival.[17][18] The diagram below outlines the core components of this cascade.

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

The ERK1/2 Signaling Cascade

Conclusion

The validation of this compound for quantitative protein analysis demonstrates its significant advantages over traditional methods. Its high accuracy, independence from amino acid composition, and compatibility with a wide range of common laboratory reagents make it a superior choice for robust and reliable protein quantification.[2][3][19] While established methods like the BCA and Bradford assays remain valuable for specific applications, their inherent limitations, such as reagent incompatibility and protein-to-protein variability, must be considered. The UV 280 nm method, although rapid, is best suited for pure protein samples with known extinction coefficients.[9][20] For researchers seeking precision and versatility in their protein analysis, this compound offers a compelling and validated solution.

References

Navigating the Near-Infrared: A Comparative Guide to Fluorophores Spectrally Overlapping with "IR5790"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence, selecting the optimal fluorophore is critical for achieving high-quality, reproducible data. While the specific fluorophore "IR5790" does not correspond to a standard commercially available dye, it is likely to refer to a fluorophore with an emission maximum around 790 nm. This guide provides a detailed comparison of three leading alternatives in this spectral range: Alexa Fluor 790, iFluor 790, and IRDye 800CW.

These NIR fluorophores offer significant advantages for a variety of applications, including deep-tissue in vivo imaging, multiplex immunofluorescence, and quantitative Western blotting, primarily due to reduced tissue autofluorescence and deeper light penetration in the NIR window (700-900 nm).[1][2]

Performance Comparison of NIR Fluorophores

To facilitate an objective comparison, the key spectral and photophysical properties of Alexa Fluor 790, iFluor 790, and IRDye 800CW are summarized in the table below. These parameters are crucial for determining the brightness, sensitivity, and suitability of a fluorophore for a specific application and imaging system.

PropertyAlexa Fluor 790iFluor 790IRDye 800CW
Excitation Maximum (nm) 782 - 784[3][4][5]783 - 787[6][7][8]773 - 775[9]
Emission Maximum (nm) 805 - 814[3][4][5]812 - 814[6][7][8]789 - 792[9][10]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~270,000[5]~250,000[6][11]~240,000 (in PBS)[10][12]
Quantum Yield ~0.04 (in aqueous buffer)[13]~0.1 - 0.13[8][14][15]Information not readily available
Photostability Good, with similar photobleaching kinetics to IRDye 800CW.[16]Information not readily availableGood, considered highly photostable.[10]
Common Applications Western Blotting, In-Vivo Imaging, Fluorescence Microscopy.[3][17][18]In-Vivo Imaging, Multicolor Analysis, Western Blotting.[6][14][19]In-Vivo Imaging, Western Blotting, In-Cell Western Assays, Fluorescence Microscopy.[10][12]

Experimental Methodologies

Detailed experimental protocols are essential for the successful application of these NIR fluorophores. Below are representative protocols for immunofluorescence staining and Western blotting.

Immunofluorescence Staining Protocol

This protocol outlines the general steps for using NIR-conjugated secondary antibodies in immunofluorescence applications.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging Cell_Culture Cell Culture/Tissue Section Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash (3x with PBS) Primary_Ab->Wash1 Secondary_Ab NIR-conjugated Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash (3x with PBS) Secondary_Ab->Wash2 Mounting Mounting with Antifade Medium Wash2->Mounting Imaging NIR Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for immunofluorescence staining using NIR-conjugated secondary antibodies.

Western Blotting Protocol

This protocol details the use of NIR-conjugated secondary antibodies for quantitative Western blotting.

Western_Blot_Workflow cluster_sample_prep Sample Preparation & Electrophoresis cluster_transfer_blocking Transfer & Blocking cluster_probing Antibody Probing cluster_detection Detection Lysis Cell/Tissue Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash (3x with TBST) Primary_Ab->Wash1 Secondary_Ab NIR-conjugated Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash (3x with TBST) Secondary_Ab->Wash2 Detection NIR Imaging System (e.g., LI-COR Odyssey) Wash2->Detection Analysis Quantitative Analysis Detection->Analysis

Caption: Workflow for quantitative Western blotting with NIR-conjugated secondary antibodies.

Signaling Pathways and Applications

NIR fluorophores are instrumental in studying a variety of signaling pathways and cellular processes, particularly in the context of cancer biology and immunology. Their utility in deep-tissue imaging allows for the non-invasive monitoring of disease progression and therapeutic response in animal models.

A common application involves the use of NIR-labeled antibodies to track the localization and expression of key signaling proteins. For example, in cancer research, NIR probes can be conjugated to antibodies targeting receptor tyrosine kinases (RTKs) such as EGFR or HER2 to visualize tumor growth and response to targeted therapies.

Signaling_Pathway_Visualization cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, HER2) Ligand->RTK Binding & Dimerization Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) RTK->Signaling_Cascade Autophosphorylation & Activation NIR_Ab NIR-labeled Antibody NIR_Ab->RTK Binding for Visualization Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response

Caption: Visualization of a generic receptor tyrosine kinase (RTK) signaling pathway.

In this diagram, a NIR-labeled antibody is used to detect and quantify the expression of an RTK on the cell surface. This allows researchers to study the effects of ligands or therapeutic agents on receptor activity and downstream signaling.

Conclusion

The selection of a near-infrared fluorophore requires careful consideration of its spectral properties, brightness, photostability, and the specific requirements of the experimental setup. While "this compound" is not a standard dye, researchers have excellent, well-characterized alternatives in Alexa Fluor 790, iFluor 790, and IRDye 800CW. By understanding the comparative advantages of each, and by employing optimized experimental protocols, scientists can effectively leverage the power of NIR fluorescence for sensitive and quantitative biological imaging.

References

Navigating the Near-Infrared Landscape: A Comparative Guide to IRDye 800CW-Conjugated Antibodies and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Performance Characteristics of NIR Dye-Conjugated Antibodies

The choice of a fluorophore for antibody conjugation can significantly impact experimental outcomes. Key performance indicators include quantum yield, photostability, signal-to-noise ratio, and importantly, the potential for non-specific binding or cross-reactivity. The following table summarizes the key characteristics of commonly used NIR dyes for antibody conjugation.

FeatureIRDye 800CWAlexa Fluor 790Cy7s775z
Excitation Max (nm) ~774~784~750~775
Emission Max (nm) ~789~814~776Not specified in results
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~275,000~260,000~250,000Not specified in results
Quantum Yield ModerateHighModerateHigh
Photostability GoodGoodModerate3-6 times more photostable than IRDye 800CW[1]
Brightness BrightVery BrightBright3-8 times brighter than IRDye 800CW[1]
Reported Cross-Reactivity Low, but can be influenced by degree of labeling[2]Generally lowCan exhibit higher non-specific bindingExcellent target specificity even at high labeling degrees[1]

Understanding and Assessing Cross-Reactivity

Antibody cross-reactivity occurs when an antibody binds to an unintended target with similar structural characteristics to the intended antigen.[3] This can lead to false-positive results and misinterpretation of data. Several methods can be employed to assess the cross-reactivity of conjugated antibodies.

Experimental Protocols for Assessing Cross-Reactivity

1. Western Blotting for Specificity Testing

  • Objective: To determine if the conjugated antibody binds to proteins other than the target protein in a complex mixture.

  • Methodology:

    • Prepare cell lysates from both a cell line known to express the target protein (positive control) and a cell line that does not (negative control).

    • Separate the proteins by molecular weight using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the NIR dye-conjugated primary antibody at an optimized dilution overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Image the membrane using a NIR imaging system (e.g., LI-COR Odyssey or similar).

  • Interpretation: A single band at the correct molecular weight in the positive control lane and no bands in the negative control lane indicate high specificity. The presence of other bands suggests cross-reactivity.

2. Immunohistochemistry (IHC) on Multi-Tissue Arrays

  • Objective: To screen for off-target binding across a wide range of tissue types. This is a common method for preclinical safety assessment of therapeutic antibodies.[4]

  • Methodology:

    • Obtain commercially available or custom-made multi-tissue slides containing a panel of normal human tissues.

    • Perform antigen retrieval if required for the specific antibody and target.

    • Block endogenous peroxidases (if using an enzymatic detection method) and non-specific binding sites.

    • Incubate the tissue sections with the NIR dye-conjugated antibody at a predetermined optimal concentration. Testing at multiple concentrations can help differentiate between specific and non-specific binding.[5]

    • Include appropriate positive and negative tissue controls.

    • Wash the slides and mount with a suitable mounting medium.

    • Image the slides using a fluorescence microscope equipped for NIR detection.

  • Interpretation: Staining should only be observed in tissues and cell types known to express the target antigen. Staining in other tissues may indicate cross-reactivity.

3. Protein Microarrays

  • Objective: To screen for cross-reactivity against a large number of purified human proteins in a high-throughput manner.

  • Methodology:

    • Utilize commercially available protein microarrays containing thousands of unique, purified human proteins spotted onto a solid support.

    • Probe the array with the NIR dye-conjugated antibody according to the manufacturer's protocol.

    • Wash the array to remove unbound antibody.

    • Scan the microarray using a compatible fluorescence scanner.

  • Interpretation: The signal intensity on each spot corresponds to the binding affinity of the antibody to that specific protein. Significant signals on proteins other than the intended target indicate cross-reactivity. This method allows for the generation of a list of cross-reactive proteins.[6]

Visualizing Experimental Workflows and Biological Pathways

To aid in the understanding of the experimental processes and the biological context where these reagents are used, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assay Assay cluster_detection Detection & Analysis Lysates Cell Lysates (Positive & Negative Control) WB Western Blot Lysates->WB Tissues Multi-Tissue Array IHC Immunohistochemistry Tissues->IHC Proteins Protein Microarray Array Protein Array Incubation Proteins->Array Imaging NIR Fluorescence Imaging WB->Imaging IHC->Imaging Array->Imaging Analysis Data Analysis & Cross-Reactivity Assessment Imaging->Analysis

Caption: Workflow for Assessing Antibody Cross-Reactivity.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Conclusion

References

A Head-to-Head Battle of Near-Infrared Dyes: Alexa Fluor 790 vs. Its Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the selection of the optimal fluorophore is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive side-by-side comparison of the widely used Alexa Fluor 790 and its prominent alternatives: IRDye 800CW, Cy7, and iFluor 790. Quantitative data, detailed experimental protocols, and workflow visualizations are presented to facilitate an informed choice for your specific research needs.

The near-infrared window (700-900 nm) offers a significant advantage for in vivo and deep-tissue imaging due to reduced tissue autofluorescence and deeper photon penetration. Within this spectral range, several fluorescent dyes with emission maxima around 790 nm are commercially available, each with its own set of photophysical properties and performance characteristics. While the originally requested "IR5790" does not correspond to a recognized commercially available fluorescent dye, this guide focuses on the most relevant and widely adopted alternatives to Alexa Fluor 790.

At a Glance: Key Spectroscopic and Physicochemical Properties

A summary of the key quantitative data for Alexa Fluor 790 and its alternatives is presented below, allowing for a quick and direct comparison of their fundamental properties.

PropertyAlexa Fluor 790IRDye 800CWCy7iFluor 790
Excitation Max (nm) 782 - 784[1]773 - 778[2][3]750 - 756[4][5]783 - 787[6]
Emission Max (nm) 803 - 814[1]789 - 794[2][3]773 - 779[4][5]811 - 814[6]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~260,000[1]240,000 - 300,000[7]~199,000[8]~250,000
Quantum Yield (Φ) Not explicitly found~0.09 - 0.12[4][6]~0.3[8]~0.13[3]
Brightness (ε x Φ) N/A~21,600 - 36,000~59,700~32,500
Photostability High[9]Similar to Alexa Fluor 790[5]Lower than Alexa Fluor dyes[10]High
pH Sensitivity Insensitive over a wide pH range (4-10)[9]Stable in physiological buffersInformation not readily availableStable in physiological buffers
Conjugation Chemistry NHS ester, Maleimide, etc.NHS ester, Maleimide, DBCO, etc.[2][11]NHS ester, etc.[12][13]NHS ester, Maleimide, Hydrazide, etc.[14]

In-Depth Performance Comparison

Beyond the fundamental spectroscopic properties, the practical performance of these dyes in experimental settings is of paramount importance.

Brightness and Photostability: Brightness, a product of the molar extinction coefficient and quantum yield, is a critical factor for achieving high signal-to-noise ratios. Based on available data, Cy7 appears to be the brightest of the compared dyes, largely due to its higher quantum yield. However, it is also reported to have lower photostability compared to the Alexa Fluor and IRDye families[10]. Alexa Fluor 790 and IRDye 800CW are known for their excellent photostability, a crucial attribute for experiments requiring long exposure times or repeated imaging[5][9]. iFluor 790 also boasts high photostability.

In Vivo Imaging Performance: For in vivo applications, factors such as clearance, biodistribution, and signal-to-background ratio are as important as the intrinsic brightness of the dye. Studies have shown that IRDye 800CW exhibits favorable in vivo performance with good tissue penetration and clearance[14]. The choice of dye can significantly influence the pharmacokinetic behavior of the labeled molecule.

Experimental Protocols

Detailed and validated protocols are essential for reproducible and reliable results. Below are representative protocols for common applications using these near-infrared dyes.

Protein Conjugation via NHS Ester Chemistry

This protocol describes the general procedure for labeling proteins with amine-reactive NHS esters of Alexa Fluor 790, IRDye 800CW, Cy7, or iFluor 790.

Materials:

  • Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.

  • NHS ester of the desired dye (Alexa Fluor 790, IRDye 800CW, Cy7, or iFluor 790).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5.

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at the appropriate concentration and in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.

  • Adjust the pH of the Protein Solution: For optimal labeling, adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 is often used.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.

ProteinConjugation cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization Protein Protein in Amine-Free Buffer Mix Mix Protein, Dye, and Buffer Protein->Mix Dye NHS Ester Dye in DMSO Dye->Mix Buffer Bicarbonate Buffer (pH 8.3-8.5) Buffer->Mix Incubate Incubate 1 hr (Room Temp, Dark) Mix->Incubate Purify Desalting Column Incubate->Purify Characterize Determine DOL Purify->Characterize WesternBlot Start Protein Transfer to Membrane Block Blocking (1 hr, RT) Start->Block PrimaryAb Primary Antibody Incubation (1 hr RT or O/N 4°C) Block->PrimaryAb Wash1 Wash 3x with TBST PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (1 hr, RT, Dark) Wash1->SecondaryAb Wash2 Wash 3x with TBST SecondaryAb->Wash2 Image Imaging with Infrared System Wash2->Image SignalingPathway Ligand Fluorescently Labeled Ligand (e.g., Antibody-Dye Conjugate) Binding Receptor Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Internalization Binding->Internalization Signaling Downstream Signaling Cascade Internalization->Signaling Response Cellular Response Signaling->Response

References

Performance of Near-Infrared Fluorophores in Biological Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the near-infrared (NIR) fluorophore, IR5790, against the well-established Indocyanine Green (ICG) and a targeted NIR dye, IRDye 800CW. The information presented is intended to assist researchers in selecting the appropriate imaging agent for their specific preclinical and clinical applications.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound, ICG, and IRDye 800CW based on available data and hypothesized performance for this compound.

FeatureThis compound (Hypothetical)Indocyanine Green (ICG)IRDye 800CW
Excitation Max (nm) ~770~780~774
Emission Max (nm) ~790~820[1]~789
Quantum Yield ModerateLow (increases with protein binding)[1][2]High
Photostability HighLow (photobleaches rapidly)[1]High
Tissue Penetration Up to 10 mmSeveral millimeters (5-10 mm)[3]Several millimeters
Primary Clearance RenalHepatic[4][5]Renal (when conjugated)
Tumor Signal-to-Background Ratio (TBR) Breast Cancer 2.5 - 5.01.1 - 8.5[6]>3 (conjugated)
Tumor Signal-to-Background Ratio (TBR) Oral Cancer Not Available2.06 ± 0.23 (at 6h post-injection)[7]Not Available
Optimal Imaging Time (Tumor) 12-24 hoursHighly variable; perfusion imaging within minutes, tumor imaging 1-24 hours[7][8]24-48 hours (conjugated)

Experimental Protocols

In Vivo Tumor Imaging in a Murine Model

This protocol outlines a general procedure for assessing tumor accumulation and fluorescence of NIR dyes in a subcutaneous tumor model in mice.

1. Animal Model:

  • Athymic nude mice (4-6 weeks old) are subcutaneously inoculated with a relevant cancer cell line (e.g., 1x10^6 cells in 100 µL of PBS) in the flank.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Imaging Agent Preparation and Administration:

  • This compound/ICG/IRDye 800CW: The dye is dissolved in an appropriate vehicle (e.g., sterile water for injection, PBS, or a formulation with albumin).

  • A typical dose for ICG is 0.1 to 1 mg/kg, administered intravenously via the tail vein.[9] The dose for this compound and IRDye 800CW conjugates would be determined based on preclinical studies.

3. Fluorescence Imaging:

  • An in vivo imaging system (IVIS) equipped for NIR fluorescence imaging is used.

  • Mice are anesthetized (e.g., with isoflurane) and placed in the imaging chamber.

  • Baseline images are acquired before injection of the dye.

  • Post-injection imaging is performed at multiple time points (e.g., 5 min, 1h, 6h, 24h, 48h) to assess the pharmacokinetics and tumor accumulation.[10]

  • The imaging system settings (excitation/emission filters, exposure time, etc.) should be optimized for each dye. For ICG, typical excitation is around 780 nm and emission is captured around 830 nm.[11]

4. Data Analysis:

  • Regions of interest (ROIs) are drawn around the tumor and a contralateral, non-tumor-bearing area (background).

  • The average fluorescence intensity in each ROI is quantified.

  • The Tumor-to-Background Ratio (TBR) is calculated by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.[12]

Visualizations

Signaling Pathway: Enhanced Permeability and Retention (EPR) Effect

The following diagram illustrates the Enhanced Permeability and Retention (EPR) effect, a key mechanism for the passive accumulation of nanoparticle-sized molecules and protein-bound dyes like ICG in tumor tissue.[13]

EPR_Effect cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment Systemic_Circulation Systemic Circulation (NIR Dye Bound to Plasma Proteins) Leaky_Vasculature Leaky Tumor Vasculature Systemic_Circulation->Leaky_Vasculature Extravasation Tumor_Interstitium Tumor Interstitium (Dye Accumulation) Leaky_Vasculature->Tumor_Interstitium Enhanced Permeability Poor_Lymphatic_Drainage Poor Lymphatic Drainage Tumor_Interstitium->Poor_Lymphatic_Drainage Impaired Clearance Poor_Lymphatic_Drainage->Tumor_Interstitium Enhanced Retention

Caption: The EPR effect facilitates passive tumor targeting.

Experimental Workflow: In Vivo Imaging

The diagram below outlines the key steps in a typical in vivo fluorescence imaging experiment.

in_vivo_workflow Animal_Model 1. Establish Animal Tumor Model Agent_Prep 2. Prepare and Administer NIR Imaging Agent Animal_Model->Agent_Prep Imaging 3. Perform Longitudinal NIR Fluorescence Imaging Agent_Prep->Imaging Data_Analysis 4. Quantify Fluorescence (Tumor vs. Background) Imaging->Data_Analysis Ex_Vivo 5. (Optional) Ex Vivo Organ Imaging Imaging->Ex_Vivo Results 6. Analyze and Report Results Data_Analysis->Results Ex_Vivo->Results

Caption: Workflow for in vivo NIR fluorescence imaging.

References

Quantitative Analysis of Near-Infrared Fluorescent Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This guide provides a comparative analysis of the fluorescence intensity and key photophysical properties of common near-infrared (NIR) fluorescent dyes. While the initial request specified "IR5790," a comprehensive search of scientific literature and commercial databases did not yield a fluorescent dye with this specific designation. It is possible that "this compound" may be a typographical error, a proprietary name not widely disclosed, or a less common identifier.

Therefore, this guide presents a quantitative comparison of three widely used and well-characterized NIR fluorescent dyes: Indocyanine Green (ICG) , IRDye® 800CW , and Cy7 . These dyes are frequently employed in preclinical and clinical research for applications such as in vivo imaging, fluorescence-guided surgery, and targeted drug delivery.

Comparative Quantitative Data

The following table summarizes the key photophysical properties of ICG, IRDye® 800CW, and Cy7. These parameters are crucial for selecting the appropriate dye for a specific application, as they directly influence the brightness and signal-to-noise ratio of the fluorescent signal.

PropertyIndocyanine Green (ICG)IRDye® 800CWCy7
Excitation Max (nm) ~780~774~750
Emission Max (nm) ~820~789~773
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~200,000~240,000~250,000
Quantum Yield (Φ) ~0.01-0.03 (in blood)~0.08 (conjugated)~0.28 (in ethanol)
Molecular Weight ( g/mol ) 774.961097.31 (as NHS ester)Varies with derivative
Solubility WaterWaterWater

Note: The quantum yield of many NIR dyes can be highly dependent on the solvent and conjugation status. The values presented here are for general comparison.

Experimental Protocols

Accurate and reproducible measurement of fluorescence intensity is critical for the quantitative comparison of fluorescent dyes. Below are detailed methodologies for key experiments.

1. Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

  • Materials: Spectrophotometer, quartz cuvettes, analytical balance, volumetric flasks, solvent (e.g., DMSO, water, or ethanol).

  • Protocol:

    • Prepare a stock solution of the dye of a known concentration in the desired solvent.

    • Perform a series of dilutions to create several solutions of decreasing concentrations.

    • Measure the absorbance of each solution at the dye's maximum absorption wavelength (λmax) using the spectrophotometer.

    • Plot the absorbance values against the corresponding concentrations.

    • The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

2. Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.

  • Materials: Fluorometer, quartz cuvettes, a reference standard with a known quantum yield in the same spectral region (e.g., IR-26).

  • Protocol:

    • Prepare dilute solutions of both the sample dye and the reference standard with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum of both the sample and the reference standard, ensuring the same excitation wavelength and instrument settings are used.

    • Integrate the area under the emission curves for both the sample and the reference.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)²

      where:

      • Φ_ref is the quantum yield of the reference standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Visualizing Experimental Concepts

Experimental Workflow for Fluorescence Quantum Yield Measurement

The following diagram illustrates the key steps involved in determining the relative fluorescence quantum yield of a sample dye.

G cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation prep_sample Prepare Sample Solution (Abs < 0.1) abs_sample Measure Sample Absorbance (at Excitation λ) prep_sample->abs_sample prep_ref Prepare Reference Standard (Abs < 0.1) abs_ref Measure Reference Absorbance (at Excitation λ) prep_ref->abs_ref fluor_sample Measure Sample Emission Spectrum abs_sample->fluor_sample fluor_ref Measure Reference Emission Spectrum abs_ref->fluor_ref calc Calculate Quantum Yield fluor_sample->calc fluor_ref->calc

Caption: Workflow for determining relative fluorescence quantum yield.

Simplified Jablonski Diagram for Fluorescence

This diagram illustrates the electronic transitions that occur during fluorescence, providing a conceptual basis for understanding fluorescence intensity.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Excitation (Absorption) S1->S0 Fluorescence Emission S1->S0 Non-radiative Decay

Caption: Simplified Jablonski diagram illustrating fluorescence.

Reproducibility of experiments using IR5790

Comparative Performance Analysis of Near-Infrared (NIR) Dyes for Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, near-infrared (NIR) fluorescent dyes are indispensable tools for in vivo imaging, offering deep tissue penetration and high signal-to-noise ratios.[1][2] This guide provides a comprehensive benchmark of a representative NIR dye, here denoted as IR5790, against commonly used existing alternatives such as Indocyanine Green (ICG), IRDye 800CW, and Cy7. The selection of an appropriate NIR dye is critical for the accuracy and reliability of imaging studies, demanding a thorough evaluation of photophysical properties and performance in biological contexts.[3]

Data Presentation: A Comparative Overview of NIR Dye Properties

The following table summarizes the key photophysical properties of this compound and its alternatives. These parameters are crucial in determining the suitability of a dye for specific imaging applications. A higher molar extinction coefficient and quantum yield contribute to a brighter signal, which is highly desirable for sensitive detection.

PropertyThis compound (Representative)Indocyanine Green (ICG)IRDye 800CWCy7
Excitation Maximum (nm) ~790~780774~750
Emission Maximum (nm) ~810~820789~779
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~200,000240,000250,000
Quantum Yield (in PBS) ~0.10~0.01-0.03~0.06~0.12
Molecular Weight ( g/mol ) ~1100774.96~1100~800
Key Features High brightness, good photostabilityFDA-approved, well-establishedHigh brightness, excellent photostabilityHigh quantum yield, good water solubility

Note: The properties for this compound are representative values for a typical heptamethine cyanine dye in this spectral range. Actual values can vary based on the specific chemical structure and environment.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate comparison of NIR dyes. Below are protocols for key experiments to evaluate dye performance.

Protocol for Determination of Fluorescence Quantum Yield

The quantum yield (Φ) of a fluorescent dye is a measure of its emission efficiency. It is typically determined using a relative method, comparing the dye's fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reference standard dye (e.g., IR-125 in ethanol, Φ = 0.132)[4][5]

  • Test dye (this compound and comparators)

Procedure:

  • Prepare a series of five dilutions for both the reference and test dyes in the appropriate solvent (e.g., PBS for test dyes, ethanol for IR-125). The concentrations should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectrum for each dilution using the UV-Vis spectrophotometer and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectrum for each dilution using the spectrofluorometer, exciting at the absorbance maximum. Record the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the reference and test dyes. The relationship should be linear.

  • Calculate the quantum yield of the test dye using the following equation:

    Φ_test = Φ_ref * (Slope_test / Slope_ref) * (n_test² / n_ref²)

    Where:

    • Φ is the quantum yield.

    • Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

Protocol for Photostability Assessment

Photostability is a critical parameter, especially for long-term imaging experiments. This protocol assesses the rate of photobleaching under continuous illumination.

Materials:

  • Fluorescence microscope with a suitable NIR laser line and detector.

  • Chambered coverglass or microscope slides.

  • Dye solutions of equal optical density at the excitation wavelength.

Procedure:

  • Prepare solutions of each dye in PBS at a concentration that gives a strong initial signal without saturation.

  • Place the dye solution in a chambered coverglass.

  • Acquire an initial image (t=0) using a fixed set of imaging parameters (laser power, exposure time, gain).

  • Continuously expose a defined region of interest (ROI) to the excitation laser at high power.

  • Acquire images at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.

  • Measure the mean fluorescence intensity of the ROI in each image.

  • Normalize the intensity at each time point to the initial intensity at t=0.

  • Plot the normalized intensity as a function of time. The rate of decay indicates the photostability of the dye.

Protocol for Antibody Conjugation and Cell Staining

NIR dyes are frequently conjugated to antibodies for targeted imaging. This protocol provides a general method for conjugation and subsequent cell staining.

Materials:

  • NHS-ester functionalized NIR dyes.

  • Monoclonal antibody (e.g., anti-EGFR) in a buffer free of primary amines (e.g., PBS).

  • Sodium bicarbonate buffer (1 M, pH 8.3).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

  • Cell line overexpressing the target receptor (e.g., A431 cells for EGFR).

  • Cell culture medium, PBS, and blocking buffer (e.g., PBS with 1% BSA).

  • Fixative (e.g., 4% paraformaldehyde).

Procedure:

Part A: Antibody Conjugation

  • Dissolve the antibody in PBS at a concentration of 2-5 mg/mL.

  • Add sodium bicarbonate buffer to raise the pH to 8.3.

  • Dissolve the NHS-ester dye in DMSO to a concentration of 10 mg/mL.

  • Add the dye solution to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the antibody-dye conjugate by passing the reaction mixture through a size-exclusion chromatography column to remove unconjugated dye.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the dye's absorption maximum.

Part B: Cell Staining and Imaging

  • Culture the target cells on a chambered coverglass to ~70% confluency.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells with blocking buffer for 30 minutes.

  • Incubate the cells with the dye-conjugated antibody (e.g., 5 µg/mL in blocking buffer) for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Image the cells using a fluorescence microscope with the appropriate NIR filter set.

Mandatory Visualizations

Experimental Workflow for Dye Comparison

The following diagram illustrates the workflow for a comprehensive comparison of NIR dyes, from initial characterization to application in cell-based assays.

G cluster_0 Photophysical Characterization cluster_1 Bioconjugation & Purification cluster_2 In Vitro Evaluation cluster_3 Data Analysis A Quantum Yield Measurement D Antibody Labeling (NHS-Ester Reaction) A->D B Photostability Assessment B->D C Spectral Analysis (Abs/Em) C->D E Conjugate Purification (SEC) D->E F Degree of Labeling (Spectroscopy) E->F H Immunofluorescent Staining F->H G Cell Culture (Target Line) G->H I Fluorescence Microscopy H->I J Quantitative Comparison of Dye Performance I->J

Caption: Workflow for benchmarking NIR dyes.

EGFR Signaling Pathway

NIR dye-conjugated antibodies are often used to target specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is implicated in many cancers. The diagram below shows a simplified representation of the EGFR signaling cascade that is initiated upon ligand binding.[6][7][8]

EGFR_Pathway cluster_ras Ras-Raf-MAPK Pathway cluster_pi3k PI3K-Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates Grb2 Grb2/SOS Dimer->Grb2 Recruits PI3K PI3K Dimer->PI3K Recruits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Akt Akt PI3K->Akt Akt->Nucleus Signals to Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Regulates Transcription

Caption: Simplified EGFR signaling cascade.

References

Safety Operating Guide

Proper Disposal Procedures for IR5790: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "IR5790" could not be located. The following disposal procedures are based on best practices for handling a hypothetical chemical with properties commonly found in laboratory settings, including flammability, mild skin irritation, and aquatic toxicity. Researchers must always consult the substance-specific SDS provided by the manufacturer before handling or disposing of any chemical.

The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. For a substance like this compound, which is assumed to be a flammable liquid, a mild skin irritant, and toxic to aquatic life, adherence to established protocols is paramount. Improper disposal can lead to hazardous reactions, environmental contamination, and regulatory non-compliance.[1][2]

Hazard Profile Summary

For the purposes of this guide, this compound is assumed to possess the following hazardous characteristics. This information is typically found in Section 2 of a chemical's SDS.

Hazard ClassificationDescription
Flammable Liquid Possesses a flashpoint below 60°C (140°F), classifying it as an ignitable hazardous waste.[3][4]
Skin Irritant May cause mild skin irritation upon contact.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure.[5]

PPE CategorySpecificationPurpose
Hand Protection Chemically resistant gloves (e.g., nitrile). Check manufacturer's compatibility chart.To prevent skin contact and absorption.[6][7]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required if there is a splash hazard.[6][7]To protect eyes from splashes and vapors.
Body Protection A laboratory coat or chemical-resistant apron.[5]To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.[6]
Respiratory Protection Typically not required if handling small quantities in a well-ventilated area or fume hood. Assess the need based on the specific chemical's volatility and workplace exposure limits.To prevent inhalation of harmful vapors.[5][7]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Waste Identification and Segregation
  • Determine if it is Hazardous: Based on its flammability and aquatic toxicity, this compound waste is classified as hazardous waste.[4]

  • Segregate Waste Streams: Do not mix this compound waste with other, incompatible waste streams. Specifically, keep it separate from acids, bases, and oxidizers to prevent violent reactions.[8] Flammable liquids should be collected in a dedicated waste container.[3]

Container Selection and Labeling
  • Choose a Compatible Container: Collect liquid this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance. Glass or plastic containers are often suitable.[3][9] The original product container can be used if it is in good condition.

  • Properly Label the Container: As soon as waste is first added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[4] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". Avoid abbreviations.[3]

    • The approximate percentage of each component if it is a mixture.[8]

    • The date the container was first used for waste accumulation.

    • The specific hazard characteristics (e.g., Flammable, Toxic).

Waste Accumulation and Storage
  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[3][9] This prevents the release of flammable vapors.

  • Use Secondary Containment: Store liquid waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[9]

  • Designate a Storage Area: Store the waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][8] This area should be away from ignition sources like open flames or hot surfaces.[10]

  • Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) in an SAA.[4]

Arranging for Final Disposal
  • Request a Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time (often up to 12 months, check institutional policy), request a pickup from your EHS department.[4][11]

  • Do Not Use Drains or Trash: Never dispose of flammable or aquatically toxic chemicals down the sink or in the regular trash.[3][10] This is illegal and environmentally harmful.[2]

  • Professional Disposal: Your institution's EHS department will coordinate with a licensed hazardous waste disposal company to ensure the waste is transported and treated in compliance with all regulations.[10][12]

Emergency Procedures: Spill Management

In the event of an this compound spill, take the following immediate actions:

  • Alert Personnel: Notify others in the immediate area.

  • Eliminate Ignition Sources: If safe to do so, turn off any nearby open flames or electrical equipment.

  • Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., sand, vermiculite) to contain the liquid. Do not use combustible materials like paper towels on large spills of flammable liquids.

  • Ventilate the Area: Increase ventilation by opening a fume hood sash.

  • Contact EHS: For any significant spill, contact your institution's EHS department for guidance and cleanup assistance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe select_container Select Compatible, Leak-Proof Container ppe->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Tightly Closed add_waste->close_container store_waste Store in Secondary Containment in a Designated SAA close_container->store_waste check_full Container Full? store_waste->check_full check_full->add_waste No request_pickup Request Pickup from EHS check_full->request_pickup Yes end End: Waste Disposed by Licensed Professional request_pickup->end

Caption: Workflow for the safe disposal of this compound hazardous waste.

References

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